Dynole 34-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O/c1-4-5-6-7-8-11-15-27-25(30)21(19-26)18-22-20-29(17-12-16-28(2)3)24-14-10-9-13-23(22)24/h9-10,13-14,18,20H,4-8,11-12,15-17H2,1-3H3,(H,27,30)/b21-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMRONQBLZJFI-DYTRJAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CN(C2=CC=CC=C21)CCCN(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCCN(C)C)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dynole 34-2: A Technical Guide to its Induction of Apoptosis and Cytokinesis Failure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynole 34-2 is a potent, cell-permeable small molecule inhibitor of the GTPase activity of dynamin, a key protein involved in membrane scission events, including endocytosis and the final stage of cell division, cytokinesis.[1][2][3] Research has identified this compound as a novel antimitotic agent that selectively induces cell death in dividing cancer cells by triggering a unique sequence of events: first, a failure of cytokinesis leading to the formation of multinucleated cells, followed by the induction of apoptosis.[1][2][4] This document provides an in-depth technical overview of the cellular effects of this compound, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways for researchers in oncology and cell biology.
Core Mechanism of Action
This compound inhibits the GTPase activity of both dynamin 1 (dynI) and dynamin 2 (dynII), with a higher potency for dynamin 1.[1][3] Dynamin 2 is essential for the final abscission step of cytokinesis, where the intercellular bridge connecting two daughter cells is severed.[5] By inhibiting dynamin, this compound prevents this scission, causing the cleavage furrow to regress and resulting in a single, larger cell with two or more nuclei.[1][6] This state of mitotic catastrophe is subsequently followed by the activation of the apoptotic cell death program.[1][2] This targeted action on dividing cells makes this compound a compound of interest for anticancer research.[1][4]
Quantitative Data Presentation
The following tables summarize the key quantitative effects of this compound as reported in the literature.
Table 1: Inhibitory Potency of this compound
| Target | Assay | IC50 Value (µM) | Source |
| Dynamin I | In vitro GTPase Activity | 6.9 ± 1.0 | [1] |
| Dynamin II | In vitro GTPase Activity | 14.2 ± 7.7 | [1] |
Table 2: Growth Inhibition (GI50) of this compound in Various Human Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | GI50 (µM) | Source |
| HeLa | Cervical | 14.7 ± 0.3 | [1] |
| SJ-G2 | Glial | 4.0 ± 0.6 | [1] |
| HT29 | Colon | 20.3 ± 1.4 | [1] |
| SW480 | Colon | 18.0 ± 1.1 | [1] |
| MCF-7 | Breast | 22.1 ± 1.7 | [1] |
| A2780 | Ovarian | 15.8 ± 1.4 | [1] |
| H460 | Lung | 15.6 ± 0.8 | [1] |
| DU145 | Prostate | 28.5 ± 2.6 | [1] |
| BE2-C | Neuronal | 14.2 ± 1.0 | [1] |
Table 3: Cellular Phenotypes Induced by this compound in HeLa Cells
| Endpoint | Concentration (µM) | Time | Result | Source |
| Cytokinesis Failure | 10 | - | 81.8% of mitotic cells become multinucleated | [1] |
| Apoptosis | 10 | 20h | ~40% of cells that failed cytokinesis underwent apoptosis | |
| Colony Formation | ~0.1 | 7 days | 50% reduction in colony formation | [1] |
Signaling Pathways and Workflows
Experimental Workflow for Assessing Cytokinesis Failure and Apoptosis
The logical flow of experiments to determine the effects of this compound involves synchronizing cells to enrich the mitotic population, treating with the compound, and then assessing the outcomes of cytokinesis failure and subsequent apoptosis.
Caption: Experimental workflow for analyzing this compound effects.
Signaling Pathway of this compound Induced Apoptosis
This compound's inhibition of dynamin at the point of abscission leads to a mitotic catastrophe. This cellular stress state is thought to trigger the intrinsic (mitochondrial) pathway of apoptosis. The cleavage of PARP is a key indicator of executioner caspase-3 activity.
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature on this compound.
Cell Culture and Synchronization
-
Cell Lines: HeLa (cervical carcinoma) and other cancer cell lines are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mmol/L L-glutamine, and antibiotics (100 units/mL penicillin, 100 µg/mL streptomycin). Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Synchronization: To enrich for cells in mitosis, cultures are synchronized at the G2/M boundary.
-
Treat cells with 9 µmol/L of the CDK1 inhibitor RO-3306 for 18-20 hours.
-
To release cells into mitosis, wash the monolayer three times with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed culture medium. Cells will begin to enter mitosis within 15-30 minutes. This compound or vehicle control (DMSO) is added immediately after release.
-
Multinucleation/Cytokinesis Failure Assay (Immunofluorescence)
-
Cell Plating: Seed synchronized cells onto glass coverslips in a 24-well plate.
-
Treatment: After release from synchronization, treat cells with 10 µM this compound or DMSO for 6 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Staining:
-
Incubate with a primary antibody against α-tubulin (to visualize cell structure and mitotic spindles) diluted in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.
-
-
Mounting & Imaging: Wash three times with PBS, mount coverslips onto glass slides with mounting medium, and visualize using a fluorescence microscope.
-
Quantification: Score a minimum of 200 cells per condition. Cells containing two or more distinct nuclei are counted as multinucleated.
Time-Lapse Microscopy
-
Plating: Seed synchronized cells in a glass-bottom imaging dish.
-
Treatment: Release cells from the G2/M block and immediately add 10 µM this compound or DMSO.
-
Imaging: Place the dish in a live-cell imaging chamber maintained at 37°C and 5% CO2. Acquire phase-contrast images every 5 minutes for up to 20 hours.
-
Analysis: Manually track individual cells that enter mitosis. Score for the duration of mitosis, completion of cytokinesis, cytokinesis failure (regression of the cleavage furrow leading to a binucleated cell), and subsequent apoptosis (characterized by cell shrinkage and membrane blebbing).
Apoptosis Detection by Western Blot for PARP Cleavage
-
Cell Lysis: Treat synchronized cells with this compound for 8-20 hours. Harvest cells by scraping and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for cleaved PARP (recognizing the 89 kDa fragment) overnight at 4°C.
-
Use an antibody for a loading control (e.g., γ-tubulin or GAPDH) to ensure equal protein loading.
-
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of an 89 kDa band indicates apoptosis.
Cell Proliferation and Viability Assays
-
MTT Assay:
-
Seed 1,000-5,000 cells per well in a 96-well plate.
-
The next day, add serial dilutions of this compound and incubate for 72 hours.
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding DMSO.
-
Read the absorbance at 570 nm. Data is used to calculate the GI50 (concentration for 50% growth inhibition).
-
-
Colony Formation Assay:
-
Seed 200-500 cells per well in a 6-well plate.
-
Treat with various concentrations of this compound for 7-10 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) in each well to assess long-term cell survival.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of dynamin by this compound induces cell death following cytokinesis failure in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 4. [PDF] Inhibition of Dynamin by this compound Induces Cell Death following Cytokinesis Failure in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Delineation of the caspase-9 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Dynole 34-2: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynole 34-2 is a potent, cell-permeable small molecule inhibitor of dynamin, a large GTPase essential for scission of nascent vesicles from parent membranes. By targeting the GTPase domain at an allosteric site, this compound effectively disrupts critical cellular processes such as endocytosis and cytokinesis.[1] Its ability to induce apoptosis in cancer cells following cytokinesis failure has positioned it as a compound of interest in oncology research.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and data presented for comparative analysis.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (E)-2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide, is an indole-based compound.[3] Its chemical structure is characterized by a cyano-substituted acrylamide moiety attached to an indole core, which is further functionalized with a dimethylaminopropyl group and an N-octyl chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C25H36N4O | [3][4] |
| Molecular Weight | 408.58 g/mol | [3][5] |
| CAS Number | 1128165-88-7 | [4][5][6] |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [4] |
| Storage | Store at +4°C | |
| SMILES | CCCCCCCCNC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCCN(C)C)/C#N | [3] |
| InChIKey | MYIMRONQBLZJFI-DYTRJAOYSA-N | [3] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the GTPase activity of both dynamin 1 and dynamin 2.[4][5][6] This inhibition is not competitive with GTP, suggesting an allosteric mechanism of action.[7] By inhibiting dynamin, this compound disrupts dynamin-dependent cellular processes, most notably receptor-mediated endocytosis (RME) and cytokinesis.[6][8]
The inhibition of cytokinesis at the final stage of cell division, known as abscission, leads to the formation of multinucleated cells and subsequent apoptosis in cancer cell lines.[1][2][4] This selective targeting of dividing cells makes this compound a promising candidate for anti-cancer drug development.[1]
Table 2: In Vitro Inhibitory Activity of this compound
| Target/Process | IC50 Value (µM) | Cell Line/Assay Condition | Source(s) |
| Dynamin 1 GTPase Activity | 1.3 | In vitro GTPase assay | [8] |
| Dynamin 1 GTPase Activity | 6.9 | In vitro GTPase assay | [4][5][6] |
| Dynamin 2 GTPase Activity | 14.2 | In vitro GTPase assay | [4][5][6] |
| Receptor-Mediated Endocytosis (RME) | 5.0 | U2OS cells | |
| Synaptic Vesicle Endocytosis | 41.1 |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | GI50 Value (µM) | Source(s) |
| Various Cancer Cell Lines | 5.8 - 15 | [4] |
Signaling Pathway of this compound's Anti-cancer Effect
Caption: Mechanism of this compound induced apoptosis in cancer cells.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Knoevenagel condensation.[7] A detailed protocol is described in the literature.[7][9]
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Protocol: A detailed, step-by-step synthesis protocol can be found in the cited literature, specifically in Nature Protocols (2014), 9, 851-870.[7] The general procedure involves the condensation of 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde with a cyanoamide.[7]
In Vitro Dynamin GTPase Activity Assay
The inhibitory effect of this compound on dynamin's GTPase activity is a key measure of its potency.
Experimental Workflow for GTPase Activity Assay
Caption: Workflow for determining dynamin GTPase activity.
Methodology:
-
Purified dynamin I or II is incubated with the test compound (this compound at various concentrations) in a suitable assay buffer.[10]
-
The reaction is initiated by the addition of GTP.[10]
-
The mixture is incubated at 37°C for a defined period.[10]
-
The amount of inorganic phosphate (Pi) released from GTP hydrolysis is quantified, often using a malachite green-based colorimetric assay.[10]
-
The concentration of this compound that inhibits 50% of the GTPase activity (IC50) is determined from a dose-response curve.
Receptor-Mediated Endocytosis (RME) Assay
The cellular activity of this compound is frequently assessed by its ability to inhibit the uptake of labeled ligands via RME.
Methodology:
-
Cells (e.g., U2OS or HeLa) are pre-incubated with varying concentrations of this compound.[6][8]
-
A fluorescently labeled ligand that undergoes RME, such as Texas Red-transferrin, is added to the cells.[8]
-
After an incubation period, the cells are washed to remove unbound ligand.
-
The internalization of the fluorescent ligand is quantified using methods such as flow cytometry or fluorescence microscopy.
-
The IC50 value for the inhibition of RME is calculated.
Cell Proliferation and Apoptosis Assays
The anti-cancer effects of this compound are evaluated through cell viability and apoptosis assays.
Methodology:
-
Cell Proliferation: Cancer cell lines are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).[1] Cell viability is then assessed using assays such as the MTT or colony formation assays.[1]
-
Apoptosis: The induction of apoptosis can be confirmed by observing characteristic morphological changes like cell blebbing and DNA fragmentation.[5][6] Biochemical markers of apoptosis, such as PARP cleavage, can be detected by Western blotting.[5][6]
Conclusion
This compound is a well-characterized and potent inhibitor of dynamin GTPase activity. Its defined chemical structure and mechanism of action, coupled with its demonstrated anti-proliferative and pro-apoptotic effects in cancer cells, make it a valuable tool for studying dynamin-dependent cellular processes and a promising lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and compiled data within this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. This compound | C25H36N4O | CID 44157463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound and Acrylo-Dyn 2-30, Novel Dynamin GTPase Chemical Biology Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Effect of Dynole 34-2 on Receptor-Mediated Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-mediated endocytosis (RME) is a critical cellular process for the uptake of extracellular molecules, nutrient absorption, and the regulation of signal transduction. A key protein in this process is dynamin, a large GTPase responsible for the scission of newly formed vesicles from the plasma membrane. Dynole 34-2 has emerged as a potent and valuable small molecule inhibitor of dynamin, enabling detailed investigation of its role in RME and other cellular functions. This technical guide provides an in-depth overview of the effects of this compound on RME, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.
Introduction to this compound
This compound is an indole-based compound that functions as a potent, cell-permeable inhibitor of dynamin's GTPase activity.[1][][3] It is not competitive with GTP and is thought to bind to an allosteric site in the GTPase domain of dynamin.[4] By inhibiting dynamin, this compound effectively blocks the fission of clathrin-coated pits from the plasma membrane, thereby inhibiting RME.[][5] This compound has been shown to be significantly more potent than the first-generation dynamin inhibitor, dynasore.[][5] Its utility extends to the study of various dynamin-dependent cellular processes, including cytokinesis and viral entry.[4][6]
Mechanism of Action
Receptor-mediated endocytosis is a complex process initiated by the binding of ligands to specific cell surface receptors. This binding triggers the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit. The pit invaginates and matures, after which the large GTPase dynamin is recruited to the neck of the budding vesicle. Dynamin oligomerizes around the neck and, through its GTPase activity, constricts and severs the vesicle from the plasma membrane, releasing it into the cytoplasm.
This compound exerts its inhibitory effect by directly targeting the GTPase activity of dynamin I and dynamin II.[3][6][7] By inhibiting this enzymatic activity, this compound prevents the conformational changes in dynamin necessary for membrane fission. As a result, clathrin-coated pits are unable to detach from the plasma membrane, leading to a potent blockade of RME.
Figure 1. Inhibition of Receptor-Mediated Endocytosis by this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Target | IC50 Value | Assay Type | Reference |
| Dynamin I | 1.3 ± 0.3 µM | In vitro GTPase Assay | [] |
| Dynamin I | 6.9 µM | In vitro GTPase Assay | [1][8] |
| Dynamin II | 14.2 µM | In vitro GTPase Assay | [1][8] |
| Table 1: In vitro Inhibitory Activity of this compound against Dynamin GTPase. |
| Process | IC50 Value | Cell Line | Assay | Reference |
| Receptor-Mediated Endocytosis | 5.0 µM | Not Specified | Transferrin Uptake | [1] |
| Receptor-Mediated Endocytosis | ~15 µM | U2OS | Transferrin Uptake | [] |
| Table 2: Cellular Inhibitory Activity of this compound on Receptor-Mediated Endocytosis. |
| Cell Line | GI50 Value (µM) | Assay Type |
| SMA-560 (mouse glioma) | 4.0 | MTT Assay |
| SJ-G2 (glial) | ~2.0 | Colony Formation |
| SW480 (colon) | Data not specified | MTT Assay |
| MCF-7 (breast) | Data not specified | MTT Assay |
| A2780 (ovary) | Data not specified | MTT Assay |
| HeLa (cervical) | ~0.1 | Colony Formation |
| H460 (lung) | Data not specified | MTT Assay |
| A431 (skin) | Data not specified | MTT Assay |
| DU145 (prostate) | Data not specified | MTT Assay |
| BE(2)-C (neuronal) | Data not specified | MTT Assay |
| HT29 (colon) | Data not specified | MTT Assay |
| Table 3: Anti-proliferative Effects of this compound in Various Cancer Cell Lines.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following are protocols for key experiments used to assess the effect of this compound on RME.
Preparation of this compound Stock Solutions
Proper preparation and storage of this compound are essential for maintaining its activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound at a concentration of 10-30 mM in 100% DMSO.[1][6]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one week or at -80°C for up to six months, protected from light.[1]
-
Before use, allow an aliquot to equilibrate to room temperature for at least one hour.
-
For cell-based assays, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Figure 2. Workflow for this compound Stock Solution Preparation.
Transferrin Uptake Assay
This assay is a standard method to quantify clathrin-mediated endocytosis, as the transferrin receptor is internalized through this pathway.
Materials:
-
Cells cultured on glass coverslips or in 96-well plates
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (e.g., 0.5% acetic acid, 0.5 M NaCl, pH 3.0)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Protocol:
-
Seed cells and allow them to adhere and grow to the desired confluency.
-
Serum-starve the cells for 30 minutes to 2 hours to upregulate transferrin receptor expression.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 30 minutes at 37°C.[9]
-
Add fluorescently labeled transferrin to the medium and incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for internalization.[9]
-
To stop endocytosis, place the cells on ice and wash them with ice-cold PBS.
-
To remove surface-bound transferrin, wash the cells with ice-cold acid wash buffer for 5 minutes.
-
Wash the cells again with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS and mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using fluorescence microscopy and quantify the intracellular fluorescence intensity per cell.
Dynamin GTPase Activity Assay
This in vitro assay directly measures the effect of this compound on the enzymatic activity of purified dynamin.
Materials:
-
Purified dynamin I or II
-
GTPase assay buffer
-
GTP
-
This compound stock solution
-
Malachite green reagent for phosphate detection
Protocol:
-
In a 96-well plate, incubate purified dynamin with various concentrations of this compound (or vehicle control) in GTPase assay buffer for a short pre-incubation period.
-
Initiate the GTPase reaction by adding GTP to a final concentration of approximately 0.3 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding EDTA.
-
Quantify the amount of inorganic phosphate released from GTP hydrolysis using a malachite green-based colorimetric assay.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Calculate the percentage of inhibition of GTPase activity at each this compound concentration and determine the IC50 value.
EGFR Internalization Assay
This assay assesses the effect of this compound on the endocytosis of a specific receptor, the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Cells expressing EGFR cultured on glass coverslips
-
Serum-free cell culture medium
-
Epidermal Growth Factor (EGF), fluorescently labeled or unlabeled
-
This compound stock solution
-
Primary antibody against EGFR
-
Fluorescently labeled secondary antibody
-
Other reagents as for the transferrin uptake assay
Protocol:
-
Seed cells on coverslips and serum-starve them overnight.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for 30 minutes at 37°C.[8]
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for a defined period (e.g., 15-30 minutes) at 37°C to induce EGFR internalization.[10]
-
Wash, fix, and permeabilize the cells as in a standard immunofluorescence protocol.
-
Incubate the cells with a primary antibody against EGFR, followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
Visualize the subcellular localization of EGFR using fluorescence microscopy. In control cells, EGF stimulation will cause a shift of EGFR from the plasma membrane to intracellular vesicles. This compound treatment is expected to block this internalization, resulting in EGFR remaining at the cell surface.
Figure 3. Experimental Workflow for EGFR Internalization Assay.
Conclusion
This compound is a powerful and specific inhibitor of dynamin-mediated endocytosis. Its high potency and cell permeability make it an invaluable tool for researchers and scientists in cell biology and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for utilizing this compound to investigate the intricate mechanisms of RME and other dynamin-dependent cellular processes. Careful adherence to these protocols will enable the generation of robust and reproducible data, furthering our understanding of these fundamental biological pathways.
References
- 1. This compound | Dynamin | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. EGFR endocytosis is a novel therapeutic target in lung cancer with wild-type EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Dynole 34-2: A Technical Guide for Studying Membrane Trafficking
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Dynole 34-2, a potent inhibitor of the GTPase dynamin, and its application as a critical tool in the study of membrane trafficking and other dynamin-dependent cellular processes.
Core Concepts: Understanding this compound and its Target
Membrane trafficking is a fundamental process in eukaryotic cells, responsible for transporting molecules between cellular compartments. A key player in this process is dynamin , a large GTPase that acts as a mechanoenzyme, constricting and severing the necks of budding vesicles from a donor membrane.[1][2] This scission event is the final, critical step in various forms of endocytosis, including clathrin-mediated endocytosis (CME) and caveolae-dependent endocytosis.[3][4][5]
This compound is a potent, cell-permeable, indole-based small molecule inhibitor of both dynamin I (expressed primarily in neurons) and dynamin II (ubiquitously expressed).[1][6] It offers a powerful method for acutely and reversibly inhibiting dynamin function, allowing researchers to probe the role of dynamin-dependent trafficking in a multitude of cellular events.
Mechanism of Action
This compound targets the GTPase domain of dynamin.[1] Unlike some inhibitors that compete with GTP for the active site, this compound is believed to bind to an allosteric site.[1][7] This makes it an uncompetitive inhibitor with respect to GTP, binding to the dynamin-GTP complex and preventing the conformational changes necessary for membrane fission.[8] This mode of action contributes to its high potency, which is approximately 15-fold greater than the first-generation dynamin inhibitor, Dynasore, against dynamin I.[1][9][10]
Caption: Mechanism of this compound inhibition of dynamin-mediated vesicle scission.
Quantitative Data Summary
This compound has been characterized extensively both in vitro and in cell-based assays. The following table summarizes key quantitative data for its activity and use.
| Parameter | Target/Process | Value | Species/Cell Type | Reference(s) |
| IC₅₀ (In Vitro) | Dynamin I GTPase Activity | 1.3 µM | Sheep Brain | [1][10] |
| Dynamin I GTPase Activity | 6.9 ± 1.0 µM | Full-length | [6][7][11] | |
| Dynamin II GTPase Activity | 14.2 ± 7.7 µM | Full-length | [1][7][11] | |
| IC₅₀ (Cell-Based) | Receptor-Mediated Endocytosis | 5.0 µM | U2OS Cells | [1] |
| Synaptic Vesicle Endocytosis | 41.1 µM | N/A | [1] | |
| Effective Concentration | Blockade of RME | 10 µM | U2OS Cells | [11] |
| Cytokinesis Failure | 10 µM | HeLa Cells | [7][11] | |
| Inhibition of ApoE Secretion | 30 µM | Human Macrophages | [1] | |
| Solubility | DMSO | up to 100 mM | N/A | |
| Ethanol | up to 50 mM | N/A |
Key Applications in Membrane Trafficking Research
Due to its potent and specific inhibition of dynamin, this compound is utilized to:
-
Dissect Endocytic Pathways: By blocking dynamin, researchers can determine whether the internalization of a specific cargo (e.g., receptors, nutrients, viruses, toxins) is dependent on classical dynamin-mediated pathways like CME or caveolae-mediated endocytosis.[3][4][5]
-
Study Synaptic Vesicle Recycling: Dynamin I is crucial for the rapid recycling of synaptic vesicles at nerve terminals. This compound can be used to probe the kinetics and mechanisms of this process.[4][12]
-
Investigate Cytokinesis: Dynamin II plays a role in the final abscission step of cell division. Inhibition by this compound leads to cytokinesis failure and the formation of multinucleated cells, making it a tool to study cell cycle progression.[7][11]
-
Probe the Role of Trafficking in Disease: The inhibitor is used to study how pathogens like viruses or intracellular bacteria hijack endocytic pathways for cellular entry and proliferation.[13][14] It is also used to investigate how defects in trafficking contribute to cancer and neurological disorders.[7][15]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key experiments using this compound.
Protocol 1: In Vitro Dynamin GTPase Activity Assay
This assay measures the effect of this compound on the enzymatic activity of purified dynamin.
-
Principle: Dynamin's GTPase activity is stimulated by lipids like phosphatidylserine (PS). The rate of GTP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released, typically using a malachite green-based colorimetric assay, or by detecting GDP using a fluorescence polarization-based assay like the Transcreener® GDP Assay.[16][17]
-
Materials:
-
Purified recombinant dynamin I or II
-
Guanosine triphosphate (GTP)
-
Phosphatidylserine (PS) liposomes
-
This compound stock solution (in DMSO)
-
GTPase Assay Buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT, pH 7.4)
-
Malachite green reagent or Transcreener® GDP Assay kit
-
-
Procedure:
-
Prepare PS liposomes by sonication.
-
In a 96-well plate, pre-incubate purified dynamin (e.g., 20-50 nM) with PS liposomes for 15 minutes at room temperature to allow for stimulation.[16]
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding a saturating concentration of GTP (e.g., 300 µM).[16]
-
Allow the reaction to proceed for a set time (e.g., 10-90 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or as specified by the detection kit).
-
Add the detection reagent (e.g., malachite green) and measure the absorbance to quantify Pi released. Alternatively, measure fluorescence polarization for GDP detection.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Receptor-Mediated Endocytosis (RME) Assay
This cell-based assay assesses the effect of this compound on the internalization of a specific cargo.
Caption: A typical experimental workflow for quantifying receptor-mediated endocytosis.
-
Principle: The uptake of a fluorescently labeled ligand, such as transferrin for the transferrin receptor, is monitored by microscopy or flow cytometry. A reduction in intracellular fluorescence in this compound-treated cells indicates inhibition of RME.[10][14]
-
Materials:
-
Adherent cell line (e.g., U2OS, HeLa, A431)
-
Culture medium, serum-free medium
-
This compound stock solution (in DMSO)
-
Fluorescently labeled ligand (e.g., Transferrin-Alexa Fluor 647, EGF-FITC)
-
Ice-cold PBS or HBSS
-
Acid wash buffer (optional, e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
-
Procedure:
-
Seed cells onto glass coverslips or imaging plates and grow to ~70% confluency.
-
Serum starve the cells for 1-2 hours to increase surface receptor expression.
-
Pre-treat cells with the desired concentration of this compound (e.g., 5 µM) or DMSO (vehicle control) in serum-free medium for 20-30 minutes at 37°C.[14]
-
Add the fluorescent ligand (e.g., 5-25 µg/mL Transferrin-Alexa Fluor 647) to the medium and incubate for 5-30 minutes at 37°C to allow internalization.
-
To stop endocytosis, rapidly wash the cells three times with ice-cold PBS.
-
(Optional) To remove any ligand still bound to the cell surface, briefly wash cells with a cold, acidic buffer for 1-2 minutes on ice, followed by neutralization with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Stain nuclei with DAPI. Mount coverslips onto slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the mean intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji, CellProfiler). Compare the signal in this compound-treated cells to the control.
-
Impact on Cellular Signaling
Endocytosis is not just for nutrient uptake; it is a critical mechanism for regulating signal transduction. By internalizing ligand-receptor complexes, the cell can either attenuate signaling by targeting them for degradation or sustain signaling from endosomal compartments. Inhibiting dynamin with this compound can therefore have profound effects on signaling pathways. For example, blocking endocytosis can impair signaling cascades that are dependent on receptor internalization, such as specific pathways downstream of the insulin receptor or PDGF receptor.[18][19] This makes this compound a valuable tool for dissecting the spatial and temporal regulation of signaling networks.
Caption: this compound blocks receptor internalization, altering downstream signaling pathways.
Conclusion
This compound is a highly effective and widely used chemical probe for the study of dynamin-dependent membrane trafficking. Its potency and well-characterized mechanism of action make it a superior alternative to older inhibitors like Dynasore. By carefully designing experiments and using appropriate controls, researchers can leverage this compound to gain significant insights into the fundamental roles of endocytosis in cell biology, signal transduction, and disease.
References
- 1. Dynole® 34-2, dynamin I and dynamin II inhibitor (CAS 1128165-88-7) | Abcam [abcam.com]
- 2. scispace.com [scispace.com]
- 3. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Acute Dynamin Inhibition Dissects Synaptic Vesicle Recycling Pathways That Drive Spontaneous and Evoked Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. biorxiv.org [biorxiv.org]
- 15. news-medical.net [news-medical.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Inhibition of Clathrin-Mediated Endocytosis Selectively Attenuates Specific Insulin Receptor Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dynamin inhibitors impair endocytosis and mitogenic signaling of PDGF - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial studies on Dynole 34-2 cytotoxicity in different cell lines.
Technical Guide: Initial Cytotoxicity Studies of Dynole 34-2
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the initial cytotoxicological studies of this compound, a potent, cell-permeable inhibitor of dynamin GTPase. It details the compound's mechanism of action, summarizes its cytotoxic effects across various cell lines, and provides standardized protocols for key experimental assays. The information is intended to serve as a foundational resource for researchers investigating this compound in preclinical and drug development contexts.
Introduction
This compound is a small molecule inhibitor belonging to the dynole series of indole-based compounds.[1][2] It functions as a potent inhibitor of the large GTPase enzymes, dynamin I and dynamin II, by targeting an allosteric site in the GTPase domain.[3] Dynamins are critical for cellular processes including receptor-mediated endocytosis (RME) and the final abscission stage of cytokinesis.[4][5] Inhibition of these functions makes this compound a valuable tool for studying cellular trafficking and a compound of interest for its antimitotic and cytotoxic properties, particularly in oncology research.[3][5][6] This guide summarizes the foundational data on its cytotoxicity and the experimental frameworks used for its evaluation.
Mechanism of Action
This compound exerts its cellular effects by inhibiting the GTPase activity of dynamin. This inhibition disrupts two primary cellular functions:
-
Inhibition of Endocytosis: By blocking dynamin, this compound potently inhibits clathrin-mediated endocytosis, a crucial pathway for nutrient uptake, receptor signaling, and synaptic vesicle recycling.[1][7][8]
-
Induction of Cytokinesis Failure: Dynamin II is essential for the final separation of daughter cells (abscission) during mitosis. This compound's inhibition of dynamin II leads to a failure in this process, resulting in the formation of multinucleated cells.[3][4][5] This mitotic catastrophe subsequently triggers apoptotic cell death, a key mechanism for its cytotoxicity in rapidly dividing cells.[3][5][6]
Caption: Mechanism of Action for this compound.
Quantitative Data on Inhibition and Cytotoxicity
The efficacy of this compound has been quantified through in vitro enzyme assays and cell-based proliferation assays across a range of cell lines.
Table 1: this compound Inhibitory Concentration (IC50)
This table summarizes the concentration of this compound required to inhibit 50% of dynamin activity or cellular processes.
| Target | Assay Type | IC50 Value (µM) | Source |
| Dynamin I GTPase | In Vitro Enzyme Assay | 6.9 ± 1.0 | [3] |
| Dynamin II GTPase | In Vitro Enzyme Assay | 14.2 ± 7.7 | [3][4][9] |
| Receptor-Mediated Endocytosis | In-Cell Assay (U2OS) | ~5.0 | [] |
Table 2: this compound Anti-proliferative Activity (GI50) in Cancer Cell Lines
This table presents the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% after 72 hours of treatment.[3]
| Cell Line | Cancer Type | GI50 Value (µM) | Source |
| SMA-560 | Murine Astrocytoma | 4.0 | [3] |
| SJ-G2 | Neuroblastoma | 4.8 | [3] |
| SW480 | Colon Carcinoma | 5.3 | [2][3] |
| MCF-7 | Breast Adenocarcinoma | 5.6 | [2][3] |
| A2780 | Ovarian Carcinoma | 6.2 | [2][3] |
| HeLa | Cervical Carcinoma | 7.0 | [3] |
| H460 | Lung Carcinoma | 11.2 | [2] |
| HT29 | Colon Carcinoma | 12.3 | [11] |
| MIA | Pancreas | 17.5 | [2] |
| DU-145 | Prostate Carcinoma | 33.5 | [2][3] |
| A431 | Skin Carcinoma | 36.7 | [2][3] |
Table 3: Cytotoxicity in Non-Tumorigenic Cell Lines
Studies indicate that this compound exhibits selective cytotoxicity, with non-tumorigenic cells being less sensitive to its cell-death-inducing effects compared to rapidly dividing cancer cells.[3][5][6]
| Cell Line | Description | Observation | Source |
| NIH3T3 | Mouse Embryonic Fibroblast | Less sensitive to cell death compared to HeLa cells. | [11] |
| Multiple Fibroblast Lines | hTert-immortalized, primary skin, primary myoblast | >98% of cells remained viable after 7 days of treatment with 10 µM this compound. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following are protocols for key experiments used to characterize this compound.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[3][11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control and calculate the GI50 value using a non-linear regression curve fit.
Apoptosis Assay via PARP Cleavage
Cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.
-
Cell Treatment: Culture cells (e.g., HeLa) and treat with an effective concentration of this compound (e.g., 10 µM) or vehicle control for 8-24 hours.[4][11]
-
Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for cleaved PARP. Use an antibody for a housekeeping protein (e.g., γ-tubulin or GAPDH) as a loading control.[11]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system. A band at ~89 kDa indicates cleaved PARP.
Receptor-Mediated Endocytosis (RME) Assay
This assay assesses the effect of this compound on the internalization of cargo via RME.
-
Cell Culture: Plate cells (e.g., U2OS) on glass coverslips and grow to 70-80% confluency.[4]
-
Pre-treatment: Pre-incubate the cells with this compound (e.g., 10 µM) for 30 minutes.[4]
-
Internalization: Add fluorescently-labeled transferrin (e.g., Texas Red-Transferrin) to the medium and incubate for 15-30 minutes at 37°C to allow for internalization.
-
Fixation & Staining: Wash cells with cold PBS to stop endocytosis, fix with 4% paraformaldehyde, and stain nuclei with DAPI if desired.
-
Imaging: Mount coverslips and visualize cells using fluorescence microscopy.
-
Analysis: Quantify the internalization of transferrin by measuring the intracellular fluorescence intensity, comparing treated cells to controls. A significant reduction in fluorescence indicates inhibition of RME.[4]
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
Initial studies robustly demonstrate that this compound is a potent inhibitor of dynamin I and II. Its mechanism of action, centered on the disruption of cytokinesis, leads to apoptosis in dividing cells. Quantitative data reveals significant anti-proliferative activity across a broad panel of cancer cell lines, with a noteworthy selectivity for cancer cells over non-tumorigenic fibroblasts.[3][5][11] The detailed protocols provided herein offer a standardized basis for further investigation into the therapeutic potential and cellular effects of this promising antimitotic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 6. Inhibition of dynamin by this compound induces cell death following cytokinesis failure in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Small molecule inhibition of Dynamin-dependent endocytosis targets multiple niche signals and impairs leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
A Comprehensive Guide to Utilizing Dynole 34-2 in Immunofluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynole 34-2 is a potent and cell-permeable inhibitor of dynamin I and dynamin II, crucial GTPases involved in membrane fission events, most notably endocytosis.[1][2][3][4] By targeting an allosteric site within the GTPase domain, this compound effectively blocks receptor-mediated endocytosis and synaptic vesicle recycling.[1][4] Its utility extends to the study of various cellular processes that are dependent on dynamin-mediated trafficking, making it a valuable tool for researchers in cell biology and drug development. This document provides detailed application notes and protocols for the effective use of this compound in immunofluorescence assays to investigate its impact on protein localization and cellular signaling.
Mechanism of Action
Dynamins are large GTPases that oligomerize around the neck of budding vesicles, and through GTP hydrolysis, facilitate their scission from the parent membrane.[1] this compound inhibits the GTPase activity of both dynamin I and dynamin II, thereby preventing the pinching off of vesicles.[1][2][3] This leads to an accumulation of clathrin-coated pits at the plasma membrane and disrupts the internalization of various cargo molecules, including growth factor receptors and ion channels.
Below is a diagram illustrating the inhibitory effect of this compound on clathrin-mediated endocytosis.
Caption: Inhibition of Dynamin-Mediated Endocytosis by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a reference for experimental design.
Table 1: Inhibitory Potency of this compound
| Target | Assay | IC50 Value | Reference |
| Dynamin I | GTPase Activity | 1.3 µM | [1][4][][6] |
| Dynamin II | GTPase Activity | 14.2 µM | [1][2][3] |
| Dynamin 1 | GTPase Activity | 6.9 µM | [2][3][7] |
| Receptor-Mediated Endocytosis | Transferrin Uptake | 5.0 µM | [1][2][] |
| Synaptic Vesicle Endocytosis | --- | 41.1 µM | [1] |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Effect | Concentration | Reference |
| HeLa | Cytokinesis | Failure, Multinucleation | 10 µM | [2][8] |
| HeLa, SMA-560 | Cell Growth | Blocked, Cell Death | 10 µM | [2] |
| Various Cancer Lines | Proliferation | Inhibition (GI50 = 5.8-15 µM) | 5.8-15 µM | [7] |
| U2OS | Endocytosis | Blocked Internalization of Tf-TxR | 10 µM | [2][9] |
Experimental Protocols
This section provides detailed protocols for utilizing this compound in immunofluorescence assays.
Protocol 1: General Immunofluorescence Staining Following this compound Treatment
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials:
-
This compound (Soluble in DMSO to 100 mM)[1]
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 10% goat serum in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Workflow Diagram:
Caption: Experimental Workflow for Immunofluorescence with this compound.
Procedure:
-
Cell Seeding: Seed cells onto sterile coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-30 µM).[1][2]
-
Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for the desired time (e.g., 30 minutes to 24 hours), depending on the experimental goals.[1][2]
-
-
Fixation:
-
Permeabilization:
-
If using a non-methanol fixative, permeabilize the cells to allow antibody access to intracellular antigens. Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody, typically overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Protocol 2: Immunofluorescence Staining of PAI1 in this compound Treated HeLa Cells
This protocol is adapted from a published study demonstrating the effect of this compound on Plasminogen Activator Inhibitor-1 (PAI1) expression.[1][11]
Procedure:
-
Cell Culture and Treatment: Incubate HeLa cells at 37°C for 24 hours in media containing different concentrations of this compound dissolved in DMSO.[1][11]
-
Fixation: Fix the cells with 100% methanol for 5 minutes at -20°C.[1][11]
-
Blocking: Block with PBS containing 10% goat serum, 0.3 M glycine, 1% BSA, and 0.1% Tween for 2 hours at room temperature.[1][11]
-
Primary Antibody Incubation: Stain the treated cells with an anti-PAI1 antibody (e.g., 5 µg/ml) overnight at 4°C in PBS containing 1% BSA and 0.1% Tween.[1][11]
-
Secondary Antibody Incubation: Use a DyLight 488 goat anti-rabbit polyclonal antibody at a 1/250 dilution as the secondary antibody.[1][11]
Troubleshooting
-
High Background:
-
Increase the duration or concentration of the blocking step.
-
Ensure adequate washing between antibody incubation steps.
-
Titer the primary and secondary antibodies to their optimal concentrations.
-
-
No/Weak Signal:
-
Confirm the activity of this compound.
-
Optimize the fixation and permeabilization method for your specific antigen.
-
Increase the concentration of the primary antibody or the incubation time.
-
Ensure the secondary antibody is compatible with the primary antibody and the fluorophore is appropriate for your microscope.
-
-
Cell Death/Morphology Changes:
Conclusion
This compound is a powerful pharmacological tool for dissecting the roles of dynamin in cellular processes. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute immunofluorescence experiments to visualize the consequences of dynamin inhibition on protein localization and cellular architecture. Careful optimization of experimental conditions will be key to obtaining clear and reproducible results.
References
- 1. Dynole® 34-2, dynamin I and dynamin II inhibitor (CAS 1128165-88-7) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 6. Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Dynamin Inhibitors Toolbox (ab120468) | Abcam [abcam.com]
- 12. Inhibition of dynamin by this compound induces cell death following cytokinesis failure in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dynole 34-2 in Elucidating Viral Entry Mechanisms
Introduction
Dynole 34-2 is a potent, cell-permeable small molecule inhibitor of dynamin, a large GTPase essential for scission of nascent vesicles from the plasma membrane during endocytosis.[1][2] Specifically, it targets the GTPase activity of both dynamin I and dynamin II isoforms by binding to an allosteric site.[1][3] Its high potency and specificity make it an invaluable tool for dissecting the role of dynamin-dependent endocytic pathways in various cellular processes, including the entry of pathogenic viruses. Many viruses exploit these pathways, such as clathrin-mediated endocytosis, to gain entry into host cells. By inhibiting dynamin, this compound effectively blocks a critical step in the lifecycle of these viruses, providing researchers with a powerful method to study viral entry mechanisms and to identify potential antiviral targets.
This document provides detailed application notes and protocols for utilizing this compound in virological research, with a focus on studying viral entry.
Mechanism of Action
This compound inhibits the GTPase activity of dynamin I and II, which is crucial for the constriction and fission of endocytic pits from the cell membrane.[1][3] This inhibition prevents the internalization of cargo, including viral particles, that rely on dynamin-dependent endocytic pathways.
Figure 1: Mechanism of this compound in inhibiting viral entry.
Data Presentation
The following tables summarize the inhibitory effects of this compound on dynamin activity and the entry of various viruses.
Table 1: Inhibitory Activity of this compound on Dynamin
| Target | IC50 Value | Reference |
| Dynamin I GTPase | 1.3 µM | [1] |
| Dynamin II GTPase | 14.2 µM | [3] |
| Receptor-Mediated Endocytosis | ~15 µM | [1] |
Table 2: Efficacy of this compound in Inhibiting Viral Entry
| Virus | Cell Line | This compound Concentration | % Inhibition of Viral Entry/Transduction | Reference |
| H-1 Parvovirus (H-1PV) | HeLa | 5 µM | ~92% | [4] |
| H-1 Parvovirus (H-1PV) | NCH125 | 5 µM | ~87% | [4] |
| JC Polyomavirus (JCPyV) | SVG-A | Dose-dependent | Dose-dependent decrease in infection | [5] |
| Tilapia Lake Virus (TiLV) | TmB | 8 µM | ~70% | [6] |
| Murine Cytomegalovirus (MCMV) | Balb3T3 | 10 µM | Inhibition of pre-assembly compartment formation | [7][8] |
| Herpes Simplex Virus 1 (HSV-1) | HFF-Tert, COS7 | 15 µM | Decreased glycoprotein trafficking | [9] |
Experimental Protocols
Here we provide detailed protocols for using this compound to study the entry of specific viruses.
Protocol 1: Inhibition of H-1 Parvovirus (H-1PV) Entry
This protocol is adapted from Ferreira et al., Viruses 2020.[4]
Objective: To determine the role of dynamin in H-1PV entry into cancer cells.
Materials:
-
HeLa or NCH125 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Recombinant H-1PV expressing a reporter gene (e.g., EGFP)
-
This compound (e.g., Abcam, ab120474)
-
Dynole 31-2 (inactive control; Abcam, ab120474)
-
Transferrin-Texas Red (positive control for endocytosis inhibition)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa or NCH125 cells in a 96-well plate to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound and Dynole 31-2 in DMSO.
-
Dilute the inhibitors in serum-free medium to the desired final concentration (e.g., 5 µM).
-
Wash the cells once with PBS.
-
Add the medium containing the inhibitor (or DMSO as a vehicle control) to the cells and incubate for 30 minutes at 37°C.
-
-
Control for Endocytosis Inhibition (Optional but Recommended):
-
In parallel wells, pre-treat cells with this compound as described above.
-
Add Transferrin-Texas Red to the medium and incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS and visualize under a fluorescence microscope to confirm the blockage of transferrin uptake.
-
-
Viral Infection:
-
Following the pre-treatment, add recombinant H-1PV-EGFP to the wells at a predetermined multiplicity of infection (MOI) in the presence of the inhibitor.
-
Incubate for 4 hours at 37°C.
-
-
Post-infection:
-
After 4 hours, remove the virus- and inhibitor-containing medium.
-
Wash the cells once with PBS.
-
Add fresh complete growth medium.
-
Incubate for an additional 20 hours at 37°C.
-
-
Quantification of Infection:
-
Determine the percentage of EGFP-positive cells using a fluorescence microscope or by flow cytometry.
-
Normalize the results to the vehicle-treated control (set to 100%).
-
Figure 2: Workflow for H-1PV entry inhibition assay.
Protocol 2: Investigating the Role of Dynamin in Tilapia Lake Virus (TiLV) Entry
This protocol is adapted from Rass et al., Life 2021.[6]
Objective: To assess the dependence of TiLV entry on dynamin activity.
Materials:
-
Tilapia brain (TmB) cells
-
Growth medium (e.g., L-15 medium with 10% FBS)
-
Tilapia Lake Virus (TiLV)
-
This compound
-
Trypsin-EDTA
-
PBS
-
Cell scrapers
-
Reagents for immunoblotting (e.g., primary antibody against TiLV Nucleoprotein (NP), secondary antibody, lysis buffer, etc.)
Procedure:
-
Cell Culture: Culture TmB cells to confluency in appropriate flasks or plates.
-
Inhibitor and Virus Incubation:
-
Prepare a working solution of this compound (8 µM) in serum-free medium.
-
Wash the cells with PBS.
-
Add the medium containing this compound (or vehicle control) and TiLV at a suitable MOI.
-
Incubate the cells on ice for 40 minutes to allow for viral binding.
-
-
Entry Window:
-
Transfer the cells to 25°C and incubate for 3 hours to allow for viral entry.
-
-
Removal of External Virus:
-
After the entry window, wash the cells with PBS.
-
Treat the cells with trypsin-EDTA to remove any non-internalized virus particles.
-
Reseed the cells into fresh growth medium without the inhibitor.
-
-
Post-entry Incubation:
-
Incubate the reseeded cells for 24 hours at 25°C.
-
-
Analysis of Viral Protein Expression:
-
Harvest the cells by scraping.
-
Prepare cell lysates.
-
Perform immunoblotting to detect the expression of TiLV NP.
-
Quantify the band intensities and normalize to a loading control (e.g., actin).
-
Figure 3: Workflow for TiLV entry inhibition assay.
Conclusion
This compound is a robust and reliable tool for investigating the role of dynamin-dependent endocytosis in viral entry. Its high potency allows for its use at low micromolar concentrations, minimizing potential off-target effects. The protocols provided herein serve as a starting point for researchers aiming to elucidate the entry mechanisms of their virus of interest. It is crucial to optimize the inhibitor concentration and incubation times for each specific virus-cell system and to include appropriate controls, such as an inactive analog and a positive control for endocytosis inhibition, to ensure the validity of the experimental findings. The use of this compound, in conjunction with other molecular and cellular techniques, will continue to advance our understanding of virus-host interactions and aid in the development of novel antiviral strategies.
References
- 1. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 2. Oncolytic H-1 Parvovirus Enters Cancer Cells through Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping of Tilapia Lake Virus entry pathways with inhibitors reveals dependence on dynamin activity and cholesterol but not endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2 receptors facilitate JC polyomavirus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. JC Polyomavirus Infection of Primary Human Renal Epithelial Cells Is Controlled by a Type I IFN-Induced Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping of Tilapia Lake Virus entry pathways with inhibitors reveals dependence on dynamin activity and cholesterol but not endosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Infectious Entry and Neutralization of Pathogenic JC Polyomaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Dynole 34-2
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dynole 34-2 is a potent, cell-permeable inhibitor of the GTPase activity of dynamin 1 and dynamin 2, with IC50 values of 6.9 µM and 14.2 µM, respectively[1][2]. Dynamins are crucial for cellular processes including receptor-mediated endocytosis and the final abscission stage of cytokinesis[1][3][4]. By inhibiting dynamin, this compound disrupts these fundamental processes, leading to the induction of apoptosis in dividing cells, particularly cancer cells, while showing less toxicity to non-tumorigenic fibroblasts[1][2]. This selective cytotoxicity has positioned this compound as a compound of interest for preclinical cancer research[1][5]. These application notes provide a comprehensive overview of the available protocols for the in vivo administration of this compound in animal models, based on published research.
Data Presentation: In Vivo Administration and Pharmacokinetics
The following tables summarize the quantitative data for the in vivo application of this compound, including administration protocols and pharmacokinetic properties.
Table 1: In Vivo Administration Protocol for this compound in a Leukemia Mouse Model
| Parameter | Details | Reference |
|---|---|---|
| Animal Model | 6-week-old Lmo2Tg mice (T-cell acute lymphoblastic leukemia model) | [6] |
| Compound | This compound | [6] |
| Dosage | 30 mg/kg | [6] |
| Administration Route | Intraperitoneal (IP) injection | [6] |
| Dosing Schedule | Twice daily for 5 days, repeated for 2 consecutive weeks | [6] |
| Vehicle Solution | HRC#5 (Pharmatek) diluted 1:9 with phosphate-buffered saline (PBS) 1x, pH 7.4 | [6] |
| Observed Effect | Tenfold decrease in the number of DN3a GFPhi thymocytes |[6] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Administration Details | Reference |
|---|---|---|---|
| Cmax (Average) | >4 µM | Single intraperitoneal dose of 30 mg/kg | [6] |
| Time to Cmax | ~15 minutes | Single intraperitoneal dose of 30 mg/kg | [6] |
| Estimated Half-life | ~30 minutes | Single intraperitoneal dose of 30 mg/kg |[6] |
Table 3: Recommended Vehicle Formulations for In Vivo Administration
| Formulation | Composition | Solubility of this compound | Notes | Reference |
|---|---|---|---|---|
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.12 mM) | Prepare fresh daily. Heating and/or sonication can aid dissolution. | [2] |
| Protocol 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.12 mM) | Use with caution for dosing periods longer than two weeks. | [2] |
| Protocol 3 | HRC#5 : PBS (1:9 ratio) | Sufficient for 30 mg/kg dosage | Pre-warm to 37°C and sonicate immediately before injection. |[6] |
Note: While this compound has been used in vivo, some studies note that its poor drug-like properties may limit its development for clinical applications[5][7].
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol is based on the methodology used in a preclinical leukemia study[6].
Materials:
-
This compound powder
-
HRC#5 (Pharmatek, San Diego CA, USA) or alternative vehicle (see Table 3)
-
Phosphate-buffered saline (PBS) 1x, pH 7.4
-
Sterile microcentrifuge tubes
-
Water bath or heating block set to 37°C
-
Sonicator (e.g., Bioruptor Plus, Diagenode)
-
Sterile syringes and needles for injection
Procedure:
-
Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the dosage (30 mg/kg), and the injection volume (typically 100-200 µL for a mouse).
-
Prepare Vehicle: Pre-warm the HRC#5 and PBS solution to 37°C[6].
-
Weigh this compound: Carefully weigh the required amount of this compound powder.
-
Dissolution: a. Resuspend the this compound powder in the vehicle solution (HRC#5 diluted 1:9 in PBS) to achieve the final desired concentration[6]. b. Ensure the solution is maintained at 37°C to aid dissolution[6].
-
Sonication: Immediately prior to injection, sonicate the solution. A recommended procedure is 10 cycles of 30 seconds each using a Bioruptor Plus to ensure a homogenous suspension[6].
-
Administration: Use the freshly prepared solution for intraperitoneal injection without delay. It is recommended to prepare the working solution on the same day it is to be used[2].
Protocol 2: Example In Vivo Efficacy Study in a Leukemia Mouse Model
This protocol outlines a typical workflow for assessing the therapeutic potential of this compound in vivo[6].
Objective: To assess the in vivo activity of this compound on pre-leukemia stem cells (pre-LSCs).
Animal Model: 6-week-old Lmo2Tg mice[6].
Procedure:
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to a treatment group (this compound) and a control group (vehicle only).
-
Dosing Regimen: a. Administer this compound at 30 mg/kg via intraperitoneal injection[6]. b. Administer the vehicle solution to the control group using the same volume and route. c. Dose the animals twice daily for 5 consecutive days[6]. d. Repeat the 5-day dosing cycle after a 2-day break, for a total of two weeks[6].
-
Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, behavioral changes, or distress.
-
Sample Collection: At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Tissue Processing: Harvest thymi and prepare single-cell suspensions (thymocytes) for analysis.
-
Flow Cytometry Analysis: a. Stain the thymocytes with fluorescently-labeled antibodies to identify specific cell populations (e.g., DN3a GFPhi thymocytes). b. Analyze the samples using a flow cytometer to quantify the proportion and absolute number of the target cell population in treated versus control mice.
-
Data Analysis: Perform statistical analysis to determine if the reduction in the target cell population in the this compound treated group is significant compared to the vehicle control group.
Visualizations: Pathways and Workflows
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for an in vivo this compound study.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibition of Dynamin-dependent endocytosis targets multiple niche signals and impairs leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dynole 34-2 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Dynole 34-2, a potent inhibitor of dynamin GTPase. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide & FAQs
Inconsistent results with this compound can arise from a variety of factors, ranging from experimental setup to potential off-target effects. This section addresses common issues in a question-and-answer format.
Q1: I am observing high variability in the inhibition of endocytosis between experiments. What could be the cause?
A1: Inconsistent inhibition of receptor-mediated endocytosis (RME) is a common issue. Several factors can contribute to this variability:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered endocytic rates.
-
Serum Concentration: Serum contains various growth factors that can influence endocytosis. We recommend serum-starving the cells for 2-4 hours before treatment with this compound to synchronize them and reduce baseline endocytic activity.
-
Inhibitor Preparation and Storage: this compound solutions can be unstable.[1] It is crucial to prepare fresh stock solutions in DMSO and store them at -20°C for short-term or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.
-
Treatment Time: The optimal pre-incubation time for this compound can vary between cell lines. A 30-minute pre-incubation is often effective, but you may need to optimize this for your specific cell type.[3]
Q2: My cell viability results with this compound are not consistent. Why?
A2: Discrepancies in cell viability assays can be attributed to several variables:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound.[4] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Assay Type: The type of viability assay used can influence the results. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. Consider using multiple assays to confirm your findings.
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent and below 0.5%.[2]
-
Treatment Duration: The cytotoxic effects of this compound are time-dependent. Ensure you are using a consistent treatment duration across all experiments.
Q3: I suspect off-target effects. What are the known off-target effects of this compound?
A3: While this compound is a potent dynamin inhibitor, like many small molecule inhibitors, it can have off-target effects. These are particularly important to consider when interpreting signaling data.
-
Signaling Pathway Alterations: Studies have shown that this compound, along with other dynamin inhibitors, can affect signaling pathways independently of its effect on endocytosis. For instance, in HUVECs, this compound was found to strongly inhibit VEGF-induced phosphorylation of VEGFR2 and Akt, whereas another dynamin inhibitor, Dynasore, did not have the same effect on VEGFR2 phosphorylation.[5][6]
-
Cytoskeletal Effects: Some dynamin inhibitors have been reported to affect the actin cytoskeleton.[7] While this compound is thought to have fewer off-target effects than some other dynamin inhibitors, it is crucial to include appropriate controls to rule out confounding effects on the cytoskeleton in your experiments.[8]
-
Differential Effects Compared to Other Dynamin Inhibitors: It is important to note that different dynamin inhibitors can have varied and sometimes contradictory effects on cellular processes beyond endocytosis.[5][6][9] This highlights the importance of using multiple inhibitors or complementary techniques like siRNA to validate findings.
Q4: Should I use a negative control for my experiments with this compound?
A4: Yes, using a negative control is highly recommended to distinguish between dynamin-dependent and off-target effects. A structurally similar but inactive analog of this compound, such as Dynole 31-2, can be used as a negative control in cell-based assays.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Inhibitory Concentrations (IC50/GI50) of this compound
| Target/Process | Cell Line/System | IC50 / GI50 (µM) | Reference |
| Dynamin 1 GTPase Activity | in vitro | 1.3 - 6.9 | [1][3][4][11] |
| Dynamin 2 GTPase Activity | in vitro | 14.2 | [1][3][4] |
| Receptor-Mediated Endocytosis | U2OS cells | 5.0 | [11] |
| Cell Proliferation (various cancer cell lines) | HeLa, SMA-560, etc. | 5.8 - 15 | [4] |
Table 2: Comparison of this compound with Other Dynamin Inhibitors
| Inhibitor | Target | Known Off-Target Effects | Reference |
| This compound | Dynamin 1 & 2 | Can inhibit VEGFR2 and Akt phosphorylation independently of endocytosis. | [5][6] |
| Dynasore | Dynamin 1 & 2 | Can inhibit fluid-phase endocytosis and membrane ruffling in a dynamin-independent manner. Does not inhibit VEGFR2 phosphorylation but inhibits Akt phosphorylation. | [5][6][12] |
| Dyngo-4a | Dynamin 1 & 2 | Can inhibit fluid-phase endocytosis and membrane ruffling in a dynamin-independent manner. Strongly inhibits VEGFR2 phosphorylation but not Akt phosphorylation. | [5][6][12] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Receptor-Mediated Endocytosis (RME) Assay using Fluorescently Labeled Transferrin
-
Cell Seeding: Seed cells (e.g., U2OS or HeLa) onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: On the day of the experiment, wash the cells once with PBS and incubate in serum-free medium for 2-4 hours at 37°C.
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium. A typical starting concentration is 10 µM. Add the this compound solution to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO) and a negative control (e.g., Dynole 31-2) if available.
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to a final concentration of 25 µg/mL and incubate for 15-30 minutes at 37°C.
-
Acid Wash: To remove non-internalized, surface-bound transferrin, place the plate on ice and wash the cells three times with ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.9% NaCl, pH 2.5).
-
Fixation and Staining: Wash the cells twice with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the internalized transferrin by measuring the fluorescence intensity per cell.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the potential for inconsistent results.
Caption: Mechanism of this compound in inhibiting receptor-mediated endocytosis.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
Caption: Differential effects of dynamin inhibitors on VEGFR2 and Akt signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling [mdpi.com]
- 6. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of endocytosis suppresses the nitric oxide-dependent release of Cl- in retinal amacrine cells | PLOS One [journals.plos.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. This compound | Dynamin | Tocris Bioscience [tocris.com]
- 12. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Dynole 34-2 solubility and stability issues in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility and stability issues of Dynole 34-2 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable inhibitor of dynamin GTPase activity.[1][2] It targets the GTPase domain of both dynamin 1 and dynamin 2 at an allosteric site, thereby inhibiting their function in membrane fission events.[3] This inhibition blocks critical cellular processes such as receptor-mediated endocytosis and the final stage of cell division, cytokinesis.[1][2][4] Inhibition of these processes can lead to apoptosis in cancer cells.[2][4][5]
Q2: What are the primary solubility characteristics of this compound?
This compound is a lipophilic molecule with poor aqueous solubility. Its calculated CLogP (a measure of lipophilicity) is 4.81.[1] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent.
-
Recommended Solvents:
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Q4: How should I store this compound stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Storage Conditions:
-
Important Note: Protect the stock solution from light.[2]
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
This is a common issue due to the hydrophobic nature of this compound.
Cause: The low solubility of this compound in aqueous solutions is exceeded upon dilution from the organic stock solution.
Solutions:
-
Minimize Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤ 0.1% v/v) to minimize solvent-induced cytotoxicity.
-
Use Co-solvents for In Vivo Studies: For animal experiments, a co-solvent system can be used to improve solubility. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline This mixture can achieve a this compound concentration of at least 2.5 mg/mL (6.12 mM).[2]
-
-
Gentle Heating and Sonication: If precipitation occurs during the preparation of working solutions, gentle heating (e.g., in a 37°C water bath) and/or sonication can help to redissolve the compound.[2]
-
Serial Dilutions: Perform serial dilutions of the stock solution in your aqueous buffer or medium, vortexing between each dilution step to ensure proper mixing and reduce the chance of immediate precipitation.
-
Serum Content: For cell culture experiments, the presence of serum can sometimes help to stabilize hydrophobic compounds. However, be aware that some inhibitors can bind to serum proteins, which may reduce their effective concentration.
Issue 2: Inconsistent or lower-than-expected activity in cellular assays.
Cause: This could be due to several factors including compound instability, aggregation, or binding to plastics or serum proteins.
Solutions:
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions from your stock solution for each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods.
-
Check for Precipitation: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If present, try the redissolving techniques mentioned above.
-
Use Low-Binding Plastics: When preparing and storing solutions, consider using low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of the compound.
-
Evaluate Serum Effects: If you observe reduced activity in the presence of serum, consider performing experiments in serum-free or low-serum medium for a short duration, if your cell type allows.
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Reference(s) |
| Molecular Weight | 408.58 g/mol | [6][7] |
| CLogP | 4.81 | [1] |
| Solubility | ||
| DMSO | up to 100 mM | [6][7] |
| Ethanol | up to 50 mM | [7] |
| Stock Solution Storage | ||
| -20°C | Up to 1 month (protect from light) | [2] |
| -80°C | Up to 6 months (protect from light) | [2] |
Table 2: IC₅₀ Values of this compound in Various Assays
| Target/Process | IC₅₀ Value | Cell Line/System | Reference(s) |
| Dynamin 1 GTPase Activity | 1.3 µM | In vitro | [6] |
| Dynamin 2 GTPase Activity | 14.2 µM | In vitro | [7] |
| Receptor-Mediated Endocytosis | 5.0 µM | U2OS cells | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound.
-
Calculate the volume of DMSO required to achieve a 100 mM stock solution (e.g., for 1 mg of this compound, add 24.48 µL of DMSO).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Materials: this compound stock solution (100 mM in DMSO), sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of a 10 mM intermediate solution.
-
Ensure that the final concentration of DMSO in the working solution is non-toxic to your cells (typically ≤ 0.1%).
-
Vortex gently after each dilution step.
-
Use the working solution immediately after preparation.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell-based experiments.
References
Dynole 34-2 Technical Support Center: Minimizing Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of Dynole 34-2 in non-cancerous cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, cell-permeable inhibitor of the GTPase activity of dynamin-1 and dynamin-2.[1] Dynamins are crucial for scission of vesicles during endocytosis. By inhibiting dynamin, this compound effectively blocks receptor-mediated endocytosis and has antimitotic effects, leading to apoptosis in rapidly dividing cells.[1][2]
Q2: Why is this compound less cytotoxic to non-cancerous cell lines compared to cancer cell lines?
A2: this compound's antimitotic activity makes it more toxic to rapidly proliferating cells, a characteristic of many cancer cell lines.[2][3][4] Non-cancerous cell lines, which typically have a slower division rate, are therefore less sensitive. Studies have shown that non-tumorigenic fibroblasts are significantly less susceptible to this compound-induced cell death than various cancer cell lines.[3][4] For instance, a 6-hour treatment with this compound resulted in over 50% cytotoxicity in HeLa (cervical cancer) cells, while less than 5% cytotoxicity was observed in NIH3T3 (fibroblast) cells.[5]
Q3: What are the known off-target effects of this compound?
A3: While this compound is considered more specific than some other dynamin inhibitors, off-target effects are a possibility with any small molecule inhibitor.[2] Some dynamin inhibitors have been shown to affect voltage-gated Ca2+ channels.[6] To confirm that the observed effects are due to dynamin inhibition, it is crucial to include proper experimental controls.
Q4: How can I control for off-target effects in my experiments?
A4: To differentiate on-target from off-target effects, we recommend using an inactive analog of this compound, such as Dynole 31-2 , as a negative control.[7][8][9] This compound is structurally similar to this compound but does not inhibit dynamin. Additionally, using siRNA to specifically knock down dynamin expression can serve as another control to validate that the observed phenotype is indeed due to the inhibition of dynamin.[10][11][12]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in my non-cancerous cell line.
Possible Cause & Solution:
-
Concentration is too high: The optimal concentration of this compound is cell-line dependent. While up to 10 µM for 7 days has shown minimal toxicity in several fibroblast lines, your specific cell line might be more sensitive.[1]
-
Recommendation: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific non-cancerous cell line. Start with a low concentration (e.g., 1-5 µM) and titrate up.
-
-
Incubation time is too long: Prolonged exposure can lead to increased cytotoxicity.
-
Recommendation: Reduce the incubation time. For many endocytosis inhibition studies, a short incubation of 30 minutes to a few hours is sufficient.[1]
-
-
Cell confluency is too low: Sparsely plated cells can be more susceptible to stress.
-
Recommendation: Ensure your cells are at an optimal confluency (typically 70-80%) before adding this compound.
-
-
Serum concentration in media: Serum components can sometimes interact with small molecules. While some studies have not noted a significant impact, this can be a variable.
-
Recommendation: If you are using serum-free media for your experiment, consider if a low percentage of serum (e.g., 0.5-2%) could be added to improve cell health without interfering with your experimental goals. Conversely, if you are using high-serum media, consider if reducing the serum concentration during treatment is possible. Some studies suggest that serum starvation can protect normal cells from certain cytotoxic agents.[13]
-
Issue 2: Inconsistent results or suspected off-target effects.
Possible Cause & Solution:
-
Lack of proper controls: Without adequate controls, it is difficult to attribute the observed effects solely to this compound's inhibition of dynamin.
-
Recommendation: As mentioned in the FAQs, always include a negative control, such as the inactive analog Dynole 31-2.[7][8][9] This will help you identify effects that are not related to dynamin inhibition. Comparing the results to those obtained with dynamin-specific siRNA is also a robust validation method.[10][12]
-
Data on this compound Cytotoxicity and Potency
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | Treatment Duration | % Cytotoxicity | Reference |
| HeLa | Cervical Cancer | 6 hours | >50% | [5] |
| NIH3T3 | Mouse Fibroblast | 6 hours | <5% | [5] |
| Fibroblast Lines (5 total) | Human and Mouse Fibroblasts | 7 days (at 10 µM) | <2% | [1] |
Table 2: In Vitro and In-Cell Potency of this compound and Analogs
| Compound | Assay | Target | IC50 (µM) | Reference |
| This compound | GTPase Activity | Dynamin-1 | 6.9 | [1] |
| This compound | GTPase Activity | Dynamin-2 | 14.2 | [1] |
| This compound | Receptor-Mediated Endocytosis | In-Cell | Potent Inhibition | [1] |
| Compound 24 (2nd Gen) | Trypan Blue Exclusion | In-Cell (30 µM) | ~10% Toxicity | [14] |
| This compound | Trypan Blue Exclusion | In-Cell (30 µM) | ~80% Toxicity | [14] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using Trypan Blue Exclusion Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of Dynole compounds.[14][15]
-
Cell Seeding: Plate your non-cancerous cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and at 70-80% confluency at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in your complete cell culture medium to achieve final concentrations ranging from 1 µM to 30 µM. Also, prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
-
Treatment: Aspirate the old medium from your cells and add the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for your desired experimental time (e.g., 6, 24, or 48 hours).
-
Cell Harvesting:
-
Collect the supernatant (which may contain floating, dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and resuspend them in complete medium.
-
Combine the resuspended adherent cells with their corresponding supernatant.
-
-
Staining and Counting:
-
Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer or use an automated cell counter.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
-
Data Analysis: Calculate the percentage of viable cells for each concentration and the vehicle control. Plot cell viability versus this compound concentration to determine the highest concentration that results in minimal cytotoxicity (e.g., >95% viability).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of dynamin by this compound induces cell death following cytokinesis failure in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of endocytosis suppresses the nitric oxide-dependent release of Cl- in retinal amacrine cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Lipid droplet breakdown requires Dynamin 2 for vesiculation of autolysosomal tubules in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Pharmacological Inhibition of Dynamin II Reduces Constitutive Protein Secretion from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inhibition of clathrin by pitstop 2 activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Dynole 34-2 Technical Support Center: Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for potential off-target effects of Dynole 34-2, a potent dynamin GTPase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable inhibitor of the GTPase activity of dynamin-1 and dynamin-2.[1][2] It is believed to bind to an allosteric site within the GTPase domain.[3][4] This inhibition disrupts critical cellular processes that are dependent on dynamin, such as receptor-mediated endocytosis (RME) and the final stage of cytokinesis, known as abscission.[3][5][6]
Q2: What are the known or potential off-target effects of this compound?
While the dynole series of compounds are suggested to have fewer off-target effects than other dynamin inhibitors like MiTMABs due to their different binding site, researchers should remain vigilant for effects independent of dynamin inhibition.[3][4]
Potential off-target effects of dynamin inhibitors, including this compound, may include:
-
Alterations in signaling pathways: Studies have shown that some dynamin inhibitors can affect signaling pathways, such as VEGF signaling, in a manner that is independent of their effect on endocytosis.[7][8][9] For instance, this compound has been observed to have a strong inhibitory effect on Akt phosphorylation.[7][9]
-
Effects on ion channels: Some dynamin inhibitors have been shown to affect voltage-gated Ca2+ channels.[10]
-
General cytotoxicity: At high concentrations or with prolonged exposure, this compound can induce apoptosis, characterized by cell blebbing, DNA fragmentation, and PARP cleavage.[1][2][3] While this can be the desired effect in cancer cell lines, it is an important consideration in other applications.
Q3: How can I control for potential off-target effects in my experiments?
Several control experiments are crucial to differentiate between on-target (dynamin-dependent) and off-target effects of this compound.
-
Use a negative control compound: Dynole-31-2 is an inactive analog of this compound and serves as an excellent negative control.[11][12] Any cellular effect observed with this compound but not with Dynole-31-2 at the same concentration is more likely to be due to dynamin inhibition.
-
Perform dose-response experiments: Establishing a clear dose-response relationship for the desired effect can help to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Employ a rescue experiment: If possible, a rescue experiment can provide strong evidence for on-target activity. For example, if this compound inhibits a process that is dependent on a specific downstream effector of dynamin, overexpressing a constitutively active form of that effector might rescue the phenotype.
-
Use an alternative dynamin inhibitor: Comparing the effects of this compound with another structurally different dynamin inhibitor (e.g., Dyngo-4a) can be informative.[7][8] If both compounds produce the same phenotype, it is more likely to be an on-target effect. However, be aware that other inhibitors may have their own distinct off-target profiles.[7][8]
-
Validate with a non-pharmacological approach: The most rigorous way to confirm that an observed effect is dynamin-dependent is to use a non-pharmacological method, such as siRNA or shRNA-mediated knockdown of dynamin.[13] If the phenotype of dynamin knockdown recapitulates the effect of this compound treatment, it strongly supports an on-target mechanism.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High cell toxicity or widespread apoptosis at working concentration. | Concentration of this compound is too high, leading to off-target cytotoxic effects. | Perform a dose-response curve to determine the optimal concentration that inhibits the target process (e.g., endocytosis) without causing excessive cell death. Use a viability assay (e.g., MTT, LDH) to quantify cytotoxicity.[3][13] |
| Inconsistent or unexpected results in a signaling pathway. | This compound may have off-target effects on kinases or other signaling molecules. | 1. Use the inactive control, Dynole-31-2. 2. Compare the signaling phenotype with that of dynamin knockdown (siRNA). 3. Use an "uncoupling experiment" (see Protocol 2) to distinguish between effects on endocytosis and direct effects on signaling components.[7][8] |
| No effect on the process of interest. | 1. This compound is not active or has degraded. 2. The process is not dynamin-dependent. | 1. Prepare fresh solutions of this compound, as solutions can be unstable.[1] 2. Confirm the activity of your this compound stock by testing its effect on a known dynamin-dependent process, such as transferrin uptake (see Protocol 1). 3. Confirm dynamin dependence of your process using dynamin siRNA. |
| Effect is observed, but specificity to dynamin is uncertain. | The observed phenotype could be a result of an off-target effect. | 1. Perform control experiments with Dynole-31-2. 2. Validate the phenotype with dynamin siRNA. 3. Compare with other dynamin inhibitors. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| Dynamin 1 GTPase Activity | 6.9 µM | [1][2] |
| Dynamin 2 GTPase Activity | 14.2 µM | [1][2] |
| Receptor-Mediated Endocytosis (RME) | ~5.0 - 15 µM | [2][5] |
Table 2: Antiproliferative Effects of this compound in Cancer Cell Lines (72h MTT Assay)
| Cell Line | Approximate IC50 for Proliferation | Reference |
| SJ-G2 | ~2 µM | [3] |
| HeLa | ~0.1 µM | [3] |
Experimental Protocols
Protocol 1: Assessing Inhibition of Receptor-Mediated Endocytosis (Transferrin Uptake Assay)
This protocol is used to confirm the biological activity of this compound on a well-characterized, dynamin-dependent process.
Materials:
-
Cells grown on glass coverslips (e.g., U2OS, HeLa)
-
Serum-free culture medium
-
This compound
-
DMSO (vehicle control)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 2.5)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Serum-starve the cells for 2 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.
-
Add fluorescently labeled transferrin to the medium and incubate for 15-30 minutes at 37°C.
-
Place the coverslips on ice to stop endocytosis.
-
Wash the cells twice with ice-cold PBS.
-
To remove surface-bound transferrin, wash the cells with ice-cold acid wash buffer for 1 minute.
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope and quantify the internalized transferrin signal. A significant reduction in intracellular fluorescence in this compound-treated cells compared to the DMSO control indicates successful inhibition of dynamin-dependent endocytosis.
Protocol 2: Uncoupling Endocytosis Inhibition from Downstream Signaling Effects
This protocol helps to determine if the effect of this compound on a signaling pathway is a direct off-target effect or a consequence of inhibiting receptor endocytosis.[7][8]
Materials:
-
Cells expressing the receptor of interest
-
Serum-free culture medium
-
This compound
-
Ligand for the receptor of interest
-
Acid wash buffer (to remove ligand from surface receptors)
-
Lysis buffer
-
Antibodies for Western blotting (phospho-specific and total protein)
Procedure:
-
Step 1: Initial Treatment and Stimulation:
-
Serum-starve the cells for 2 hours.
-
Treat one group of cells with this compound for 30 minutes.
-
Treat another group with vehicle (DMSO).
-
Stimulate both groups with the ligand for a short period (e.g., 10 minutes) in the continued presence of the inhibitor or vehicle.
-
At this point, a third group treated with this compound but without ligand stimulation should be included as a control.
-
Lyse a subset of cells from each group to analyze the initial signaling response (e.g., receptor phosphorylation, downstream kinase activation).
-
-
Step 2: Removal of Ligand and Inhibitor:
-
For the remaining cells, wash them twice with acid wash buffer to strip the ligand from the cell surface receptors.
-
Wash the cells three times with PBS to remove the acid wash buffer and this compound.
-
-
Step 3: Re-stimulation and Recovery:
-
Add fresh serum-free medium to the cells and allow them to recover for a defined period (e.g., 30-60 minutes).
-
Re-stimulate the cells with the ligand.
-
Lyse the cells and perform Western blot analysis for the signaling molecules of interest.
-
Interpretation:
-
If the signaling response is inhibited in Step 1 but recovers in Step 3 after the drug is washed out and the cells are re-stimulated, it suggests the inhibitory effect was primarily due to the block in endocytosis.
-
If the signaling response remains inhibited in Step 3, it points towards a more direct, off-target effect of this compound on the signaling components themselves.
Visualizations
Caption: Logical workflow for validating on-target effects of this compound.
Caption: Workflow for the uncoupling experimental protocol.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Distinct functions of dynamin isoforms in tumorigenesis and their potential as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of endocytosis suppresses the nitric oxide-dependent release of Cl- in retinal amacrine cells | PLOS One [journals.plos.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological Inhibition of Dynamin II Reduces Constitutive Protein Secretion from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Dynole 34-2 Technical Support Center: Troubleshooting Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Dynole 34-2 in culture media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable inhibitor of dynamin GTPase.[1][2][3] It targets the GTPase domain at an allosteric site, interfering with membrane fission processes. This inhibition disrupts essential cellular functions such as receptor-mediated endocytosis, synaptic vesicle recycling, and cytokinesis.[1][4][5][6] this compound has been shown to induce apoptosis in cancer cells by causing cytokinesis failure.[1][7][8]
Q2: What are the known IC₅₀ values for this compound?
The half-maximal inhibitory concentration (IC₅₀) values for this compound vary depending on the target dynamin isoform and the specific assay conditions. Reported values are summarized in the table below.
| Target | Activity | IC₅₀ Value |
| Dynamin 1 | GTPase Inhibition | 1.3 µM[9], 6.9 µM[1] |
| Dynamin 2 | GTPase Inhibition | 14.2 µM[1][8] |
| Receptor-Mediated Endocytosis | Inhibition | 5.0 µM[9] |
Q3: I am observing precipitation of this compound in my culture medium. What are the common causes?
Precipitation of this compound in aqueous culture media can be attributed to several factors:
-
Poor Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[10]
-
Improper Stock Solution Preparation: The initial stock solution in an organic solvent like DMSO may not be at a sufficiently high and clear concentration.
-
Incorrect Dilution: Adding the DMSO stock directly to the aqueous culture medium without proper mixing can cause the compound to crash out of solution.
-
High Final Concentration: The desired final concentration in the culture medium may exceed the solubility limit of this compound.
-
Instability of Solutions: Solutions of this compound are noted to be unstable and should be prepared fresh.[1]
-
Interactions with Media Components: Components in the culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
Troubleshooting Guide: Precipitation of this compound
If you are experiencing precipitation of this compound in your culture media, follow these troubleshooting steps.
Step 1: Review Your Stock Solution Preparation
Ensure your stock solution is correctly prepared and fully dissolved.
-
Recommended Solvents: High-purity DMSO is the recommended solvent for preparing stock solutions of this compound.[9][11]
-
Concentration: Prepare a high-concentration stock solution (e.g., 30 mM in 100% DMSO) to minimize the volume of organic solvent added to your culture medium.[11] The final DMSO concentration in your assay should ideally be kept low (e.g., ≤ 1%).[11]
-
Dissolution Technique: If you observe any particulates in your stock solution, you can use gentle heating and/or sonication to aid dissolution.[2]
Experimental Protocol: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 30 mM).
-
Vortex the solution thoroughly.
-
If precipitation is observed, sonicate the vial in a water bath or gently warm it until the solution is clear.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]
Step 2: Optimize the Dilution Method
The method of diluting the stock solution into the culture medium is critical to prevent precipitation.
-
Serial Dilution: It is recommended to perform a serial dilution of the DMSO stock in your culture medium.
-
Pre-warming Medium: Use culture medium that is pre-warmed to 37°C.
-
Rapid Mixing: Add the this compound stock solution to the culture medium while vortexing or gently swirling to ensure rapid and uniform dispersion.
Experimental Protocol: Diluting this compound into Culture Medium
-
Pre-warm the required volume of culture medium to 37°C.
-
While gently vortexing the culture medium, add the required volume of the this compound DMSO stock solution drop-wise.
-
Continue to mix the solution for a few seconds after adding the stock to ensure it is fully dispersed.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Step 3: Consider Alternative Formulation Strategies
For in vivo studies or challenging in vitro systems, alternative formulation strategies can improve solubility.
-
Co-solvents: Formulations including co-solvents like PEG300 and surfactants like Tween-80 have been used to improve the solubility of this compound.[2]
Experimental Protocol: In Vivo Formulation
A published protocol for an in vivo formulation with a solubility of ≥ 2.5 mg/mL (6.12 mM) is as follows:[2]
-
Prepare a stock solution of this compound in DMSO.
-
In a stepwise manner, add the following solvents, ensuring the solution is clear after each addition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mix thoroughly after the addition of each solvent.
Another option using corn oil is also available:[2]
-
Prepare a stock solution of this compound in DMSO.
-
Add the DMSO stock to corn oil to achieve the final desired concentration, with the final solvent composition being 10% DMSO and 90% Corn Oil.
-
Mix thoroughly until a clear solution is obtained.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway
This compound inhibits dynamin, a key protein in endocytosis. This process is crucial for the internalization of cell surface receptors, which in turn modulates various signaling pathways.
Caption: Inhibition of dynamin-mediated endocytosis by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | Dynamin | Tocris Bioscience [tocris.com]
- 10. scbt.com [scbt.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Critical Role of Negative Controls in Dynamin Inhibition Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving dynamin inhibitors, with a specific focus on the importance of using the negative control compound, Dynole 31-2.
Frequently Asked Questions (FAQs)
Q1: What is Dynole 31-2 and why is it used as a negative control?
Dynole 31-2 is a chemical analog of the potent dynamin inhibitor, Dynole 34-2.[1][2] It is specifically designed to be biologically inactive against dynamin I and II, even at high concentrations (up to 300 µM).[3] Its structural similarity to this compound makes it an ideal negative control to help researchers distinguish between the specific effects of dynamin inhibition by this compound and any potential off-target or non-specific effects of the chemical scaffold itself.[1][4]
Q2: How does this compound inhibit dynamin, and why doesn't Dynole 31-2 share this activity?
This compound is a non-competitive inhibitor of dynamin's GTPase activity, acting at an allosteric site on the GTPase (G) domain.[1][5] The precise molecular interactions that confer inhibitory activity to this compound are absent in the Dynole 31-2 structure, rendering it incapable of significantly interfering with dynamin function.[3]
Q3: What are the potential off-target effects of dynamin inhibitors that necessitate a negative control?
While potent, some dynamin inhibitors have been shown to have off-target effects. For example, studies with dynasore and Dyngo-4a have revealed dynamin-independent inhibition of fluid-phase endocytosis and membrane ruffling.[6][7] Using a structurally related but inactive compound like Dynole 31-2 is crucial for attributing observed cellular effects directly to dynamin inhibition rather than these unintended side effects.[8]
Q4: When should I use Dynole 31-2 in my experiments?
It is best practice to include Dynole 31-2 as a negative control in parallel with this compound in all experiments. This is particularly critical when:
-
Establishing a new experimental model or cell line.
-
Observing unexpected or inconsistent results with this compound.
-
Investigating pathways that may be sensitive to off-target effects.
-
Publishing data that relies on the specificity of dynamin inhibition.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No effect observed with this compound. | 1. Compound degradation. 2. Incorrect concentration. 3. Cell line insensitivity. 4. Experimental endpoint is not dynamin-dependent. | 1. Ensure proper storage of this compound (typically at -20°C).[9] Prepare fresh stock solutions in DMSO. 2. Perform a dose-response curve to determine the optimal concentration for your cell type. 3. Confirm dynamin expression in your cell line. 4. Use a positive control for dynamin-dependent endocytosis (e.g., transferrin uptake) to validate your assay.[10][11] |
| Similar effects observed with both this compound and Dynole 31-2. | 1. Off-target effects of the chemical scaffold. 2. Solvent (e.g., DMSO) toxicity at high concentrations. 3. General cytotoxicity. | 1. This suggests the observed effect is not due to specific dynamin inhibition. Consider alternative dynamin inhibitors with different chemical scaffolds.[5] 2. Ensure the final DMSO concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <1%).[9] 3. Perform a cell viability assay (e.g., Trypan Blue exclusion) with both compounds.[11] |
| Variability in results between experiments. | 1. Inconsistent incubation times. 2. Differences in cell confluence. 3. Variability in compound preparation. | 1. Adhere strictly to a defined pre-incubation and treatment time for all experiments. Some inhibitors require pre-incubation to be effective.[12] 2. Plate cells at a consistent density to ensure similar levels of endocytic activity. 3. Always prepare fresh dilutions from a concentrated stock solution for each experiment. |
Experimental Protocols & Data
General Protocol for a Dynamin Inhibition Assay
This protocol provides a general framework for assessing the effect of this compound and its negative control, Dynole 31-2, on a cellular process such as receptor-mediated endocytosis.
-
Cell Culture: Plate cells on an appropriate substrate (e.g., glass coverslips for imaging) and allow them to adhere and reach the desired confluence.
-
Starvation (Optional): For assays involving growth factors or serum components, starve cells in serum-free media for a defined period (e.g., 2 hours) to reduce basal endocytic activity.[13]
-
Pre-incubation with Inhibitors:
-
Prepare working solutions of this compound and Dynole 31-2 in pre-warmed cell culture media. Also, prepare a vehicle control (e.g., media with the same final concentration of DMSO).
-
Aspirate the old media from the cells and replace it with the media containing the inhibitors or vehicle control.
-
Incubate for a predetermined time (e.g., 20-30 minutes) at 37°C.[12][13]
-
-
Stimulation and Cargo Internalization:
-
Add the cargo of interest (e.g., fluorescently labeled transferrin to measure clathrin-mediated endocytosis) to the cells in the continued presence of the inhibitors.
-
Incubate for a specific time to allow for internalization (e.g., 15 minutes).[13]
-
-
Removal of Surface-Bound Cargo:
-
Place the cells on ice to stop endocytosis.
-
Wash the cells with an acid wash buffer to strip any cargo that is bound to the cell surface but has not been internalized.[13]
-
-
Fixation and Imaging/Quantification:
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Image the cells using fluorescence microscopy to visualize internalized cargo.
-
Quantify the fluorescence intensity per cell to determine the extent of endocytosis in each condition.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound compared to its negative control, Dynole 31-2, and another common dynamin inhibitor, Dynasore.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Dynamin I | In vitro GTPase Assay | ~1.3 µM | [10][11] |
| This compound | Dynamin-mediated Endocytosis | Cell-based (RME) | ~15 µM | [10][11] |
| Dynole 31-2 | Dynamin I / II | In vitro GTPase Assay | No significant activity up to 300 µM | [3] |
| Dynasore | Dynamin I | In vitro GTPase Assay | ~15 µM | [10][11] |
| Dynasore | Dynamin-mediated Endocytosis | Cell-based (RME) | ~80 µM | [10][11] |
Visualizing the Rationale and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the logical relationship between the active inhibitor and its negative control, a typical experimental workflow, and the relevant biological pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dynole® 31-2, Negative control for Dynolereg 34-2 (ab120464) | Abcam [abcam.com]
- 4. Intracellular curvature-generating proteins in cell-to-cell fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Lipid droplet breakdown requires Dynamin 2 for vesiculation of autolysosomal tubules in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of endocytosis suppresses the nitric oxide-dependent release of Cl- in retinal amacrine cells | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
How to interpret unexpected morphological changes in cells treated with Dynole 34-2.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Dynole 34-2. Here you will find information to help interpret unexpected morphological changes in cells treated with this dynamin inhibitor.
Troubleshooting Guide: Unexpected Morphological Changes
This guide addresses specific morphological changes that may be observed in cells following treatment with this compound.
Question: Why are my cells becoming multinucleated after this compound treatment?
Answer:
This is a known on-target effect of this compound. As a potent dynamin inhibitor, this compound disrupts the final stage of cell division, known as cytokinesis, specifically at the point of abscission.[1][2][3] This failure to separate leads to the formation of single cells with multiple nuclei.
-
Expected Observation: Increased frequency of multinucleated cells, particularly in rapidly dividing cell lines.
-
Mechanism: this compound inhibits dynamin's role in the scission of the intercellular bridge that connects two daughter cells at the end of mitosis.[1][2]
-
Troubleshooting Steps:
-
Confirm with a positive control: If possible, use another compound known to induce cytokinesis failure to compare the phenotype.
-
Time-lapse microscopy: This can be used to directly observe the failure of abscission in treated cells.[3]
-
DNA Staining: Use a nuclear stain such as DAPI or Hoechst to confirm the presence of multiple distinct nuclei within a single cell membrane.
-
Question: I am observing significant cell rounding, detachment, and blebbing. Is this apoptosis?
Answer:
Yes, these are characteristic features of apoptosis, which this compound is known to induce, often as a consequence of cytokinesis failure.[1][2][4][5]
-
Expected Observation: Increased number of rounded, detached cells, and the appearance of membrane blebs.
-
Mechanism: The mitotic arrest and resulting genomic instability from failed cytokinesis can trigger the apoptotic cascade.
-
Troubleshooting Steps:
-
Apoptosis Assays: To confirm apoptosis, you can perform assays such as:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.
-
Caspase Activity Assays: Measure the activity of executioner caspases like caspase-3 and caspase-7.
-
PARP Cleavage Analysis: Western blotting for cleaved PARP is a hallmark of apoptosis.[1][2][5]
-
DNA Fragmentation Assay (TUNEL): To detect nicks in the DNA that occur during apoptosis.
-
-
Question: My cells are showing abnormal cytoskeletal organization that doesn't seem related to cell division. What could be the cause?
Answer:
This could be an off-target effect of this compound or other dynamin inhibitors. While dynamin's primary role is in membrane fission, it also interacts with the actin cytoskeleton.[6][7][8] Some dynamin inhibitors have been shown to have dynamin-independent effects on actin organization.[9][10][11][12]
-
Potential Observations:
-
Troubleshooting Steps:
-
Immunofluorescence Staining: Stain for key cytoskeletal components:
-
Phalloidin: To visualize F-actin and assess the integrity of stress fibers and the cortical actin network.
-
Antibodies against tubulin (e.g., α-tubulin): To examine the microtubule network.
-
-
Use a structurally different dynamin inhibitor: Comparing the effects of this compound with another dynamin inhibitor from a different chemical class (e.g., Dynasore, MiTMAB) can help distinguish between on-target and potential off-target effects.[6][7] If the morphological change is unique to this compound, it may be an off-target effect.
-
Dynamin Knockout/Knockdown Cells: The most definitive way to identify an off-target effect is to treat cells lacking dynamin (knockout or siRNA knockdown) with this compound.[9][10] If the morphological change persists in the absence of dynamin, it is an off-target effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the GTPase activity of dynamin 1 and dynamin 2.[4][5] This inhibition blocks dynamin's function in membrane fission events, most notably receptor-mediated endocytosis and cytokinesis.[4][5][13]
Q2: At what concentration should I use this compound?
The effective concentration of this compound can vary between cell lines. Typical concentrations used in published studies range from 1 µM to 30 µM.[1][5][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How quickly can I expect to see morphological changes after treatment?
The onset of morphological changes will depend on the cell cycle length of your cells and the specific effect being observed.
-
Inhibition of receptor-mediated endocytosis: Can be observed within 30 minutes.[5]
-
Cytokinesis failure and multinucleation: Will become apparent after cells have had time to progress through mitosis, typically within 6-24 hours.[1][5]
-
Apoptosis: Usually follows cytokinesis failure and can be observed from 8 hours onwards.[3]
Q4: Are the effects of this compound reversible?
The reversibility of this compound's effects has not been extensively reported in the provided search results. Generally, the induction of apoptosis is an irreversible process. For effects on endocytosis, washout experiments would be necessary to determine reversibility.
Data Summary Tables
Table 1: IC50 Values for this compound
| Target | IC50 (µM) | Reference |
| Dynamin 1 GTPase Activity | 6.9 | [4][5] |
| Dynamin 2 GTPase Activity | 14.2 | [4][5] |
| Receptor-Mediated Endocytosis | ~15 | [13] |
Table 2: Summary of Expected Morphological Changes
| Morphological Change | Primary Cause | Typical Timeframe | Key Assays for Confirmation |
| Multinucleation | On-target (Cytokinesis Failure) | 6 - 24 hours | DAPI/Hoechst Staining, Time-lapse Microscopy |
| Cell Rounding & Blebbing | On-target (Apoptosis) | > 8 hours | Annexin V/PI Staining, Caspase Assays, PARP Cleavage |
| Altered Cytoskeleton | Potential Off-target | Variable | Phalloidin Staining, Immunofluorescence for Tubulin |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cytoskeletal and Nuclear Morphology
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Fixation: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Staining:
-
For F-actin: Incubate with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) according to the manufacturer's instructions.
-
For microtubules: Incubate with a primary antibody against α-tubulin for 1 hour at room temperature. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
For nuclei: Incubate with DAPI or Hoechst stain for 5 minutes.
-
-
Mounting: Wash the coverslips three times with PBS and mount them on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.
Protocol 2: Western Blot for PARP Cleavage
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound leading to multinucleation and apoptosis.
Caption: Troubleshooting workflow for unexpected morphological changes.
Caption: Apoptotic signaling pathway induced by this compound-mediated cytokinesis failure.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Asymmetric distribution of dynamin-2 and β-catenin relative to tight junction spikes in alveolar epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Dynamin-2 mutations linked to Centronuclear Myopathy impair actin-dependent trafficking in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Dynole 34-2 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Dynole 34-2 in long-term cell culture, with a specific focus on the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable small molecule inhibitor of dynamin GTPases, specifically targeting dynamin-1 and dynamin-2.[1][2] Its primary mechanism of action is the inhibition of the GTPase activity of dynamin, which is essential for the scission of newly formed vesicles from the cell membrane. This disruption of dynamin function leads to the inhibition of critical cellular processes such as receptor-mediated endocytosis and cytokinesis, ultimately inducing apoptosis in rapidly dividing cells.[3][4]
Q2: We are observing a decreased effect of this compound on our cancer cell line after several weeks of continuous culture. What could be the reason for this?
A decreased response to this compound over time is a strong indication that the cell population is developing acquired resistance. This is a common phenomenon in long-term cell culture with continuous exposure to a cytotoxic or cytostatic agent. The selection pressure exerted by this compound can lead to the survival and proliferation of a subpopulation of cells that have developed mechanisms to circumvent the drug's effects.
Q3: What are the potential molecular mechanisms that could lead to resistance to this compound?
While specific resistance mechanisms to this compound are not extensively documented, based on known mechanisms of resistance to other targeted therapies, potential causes could include:
-
Alterations in the Drug Target: Mutations in the gene encoding dynamin-2 (DNM2) could alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Upregulation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of dynamin-dependent processes. For example, upregulation of alternative endocytic pathways or signaling cascades that promote cell survival and proliferation could confer resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to survive under drug-induced stress.[6]
-
Changes in Downstream Effectors: Alterations in proteins involved in the apoptotic pathway or cell cycle regulation may render cells less sensitive to the consequences of dynamin inhibition.
Q4: How can we confirm that our cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term cultured cells and compare it to the IC50 of the parental, non-resistant cell line. A significant increase in the IC50 value for the long-term cultured cells indicates the development of resistance.[7] This can be measured using a cell viability assay such as the MTT or XTT assay.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in long-term culture.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response experiment to determine the IC50 of this compound in both the suspected resistant cell line and the parental cell line. A rightward shift in the dose-response curve and a significantly higher IC50 for the long-term cultured cells will confirm resistance.
-
-
Investigate Potential Mechanisms:
-
Target Alteration: Sequence the GTPase domain of the DNM2 gene in both parental and resistant cells to identify potential mutations.
-
Bypass Pathways: Use immunoblotting (Western Blot) to assess the expression and phosphorylation status of key proteins in survival and proliferation pathways (e.g., Akt, ERK, STAT3). An upregulation or increased activation in the resistant line may indicate the activation of a bypass pathway.
-
Drug Efflux: Measure the expression of common ABC transporters like P-glycoprotein (MDR1) using immunoblotting or qPCR. You can also perform a functional assay using a fluorescent substrate of these pumps (e.g., rhodamine 123) to see if it is more rapidly effluxed from the resistant cells.
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Combine this compound with an inhibitor of a suspected bypass pathway (e.g., an Akt inhibitor if p-Akt is upregulated). This can create a synthetic lethal effect.
-
Co-administration with an Efflux Pump Inhibitor: If increased efflux is detected, use a known inhibitor of ABC transporters (e.g., verapamil or cyclosporin A) in combination with this compound to restore its intracellular concentration.
-
Pulsed Dosing: Instead of continuous exposure, try a pulsed dosing regimen where the cells are treated with a higher concentration of this compound for a shorter period, followed by a drug-free recovery period. This can sometimes prevent the selection of highly resistant clones.[8]
-
Problem 2: High variability in experimental results with this compound.
Possible Cause:
-
Inconsistent drug concentration or activity.
-
Heterogeneous cell population with varying sensitivity.
Troubleshooting Steps:
-
Ensure Drug Integrity:
-
Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Always use a consistent final concentration of the solvent in your culture medium for both treated and control groups, as the solvent itself can have minor effects on cells.
-
-
Cell Line Maintenance:
-
Maintain a consistent cell passage number for your experiments, as cell characteristics can change over time in culture.
-
If you suspect a heterogeneous population, consider single-cell cloning to establish a more uniform cell line for your experiments.
-
Data Presentation
Table 1: Illustrative Example of IC50 Shift in a this compound Resistant Cell Line
| Cell Line | Treatment Duration | This compound IC50 (µM) | Fold Resistance |
| Parental HeLa | N/A | 1.5 ± 0.2 | 1.0 |
| Resistant HeLa | 12 Weeks | 12.8 ± 1.5 | 8.5 |
This table illustrates a hypothetical 8.5-fold increase in the IC50 of this compound in a HeLa cell line after 12 weeks of continuous exposure, indicating the development of significant resistance.
Table 2: Example of Protein Expression Changes in Resistant Cells
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Potential Implication |
| Dynamin-2 | 1.0 | 1.1 | No significant change in target expression |
| p-Akt (Ser473) | 1.0 | 3.5 | Activation of a pro-survival bypass pathway |
| P-glycoprotein | 1.0 | 5.2 | Increased drug efflux |
This table shows hypothetical data from an immunoblotting experiment, suggesting that the resistance mechanism in this case may involve the activation of the PI3K/Akt signaling pathway and increased drug efflux via P-glycoprotein.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Parental and suspected resistant cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1][9]
Protocol 2: Analysis of Protein Expression by Immunoblotting (Western Blot)
This protocol is for detecting changes in the expression of proteins potentially involved in resistance.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Dynamin-2, anti-p-Akt, anti-Akt, anti-P-glycoprotein, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse parental and resistant cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) from each lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin to compare protein expression levels between the parental and resistant cells.[10][11][12]
Visualizations
Caption: Logical flow of the development of resistance to this compound.
Caption: A streamlined workflow for troubleshooting this compound resistance.
Caption: Signaling pathway of dynamin-mediated endocytosis and a potential bypass mechanism.
References
- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. differencebetween.com [differencebetween.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms of Drug Resistance in Cancer: Overcoming Barriers with Novel Pharmacological Strategies [frontiersin.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 12. How to Detect Protein Expression in Cells During Experiments | MtoZ Biolabs [mtoz-biolabs.com]
Best practices for storing and handling Dynole 34-2 to maintain potency.
This technical support center provides best practices for storing and handling Dynole 34-2 to maintain its potency and offers troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or even 4 years.[1][2] Some suppliers recommend storage at +4°C for up to 12 months under desiccating conditions.[3]
Q2: What is the best way to prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.[2][3][4] It is recommended to prepare fresh solutions for each experiment as solutions are unstable.[1] If storage is necessary, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5] For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use.[5]
Q3: At what concentration should I use this compound in my cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific biological process being studied. A common starting point is 10 µM.[2] However, dose-response experiments are crucial to determine the optimal concentration for your specific experimental setup. For example, in some cancer cell lines, a 50% reduction in colony formation was observed at approximately 0.1 to 2 µM.[3]
Q4: What are the known off-target effects of this compound?
While this compound is a potent dynamin inhibitor, researchers should be aware of potential off-target effects. Some studies have indicated that at certain concentrations, it can affect voltage-gated Ca2+ channels.[6] It is always advisable to include appropriate controls, such as an inactive analog if available, to verify that the observed effects are due to dynamin inhibition.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of this compound on endocytosis.
-
Possible Cause 1: Improper storage or handling.
-
Solution: Ensure that both the powdered compound and stock solutions have been stored according to the recommended conditions to maintain potency. Prepare fresh solutions if there is any doubt about the stability of existing stocks.
-
-
Possible Cause 2: Suboptimal concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. The IC50 for dynamin I GTPase activity is approximately 1.3 µM, while for dynamin II it is 14.2 µM.[3] Inhibition of receptor-mediated endocytosis has been observed with an IC50 of 5.0 µM.[4][7]
-
-
Possible Cause 3: Cell line-specific differences.
-
Solution: The sensitivity to this compound can vary between cell types. It may be necessary to increase the concentration or incubation time for less sensitive cells.
-
-
Possible Cause 4: Slow onset of inhibition.
Problem 2: I am observing significant cytotoxicity or cell death in my experiments.
-
Possible Cause 1: Concentration is too high.
-
Solution: Reduce the concentration of this compound. While it has shown selective cytotoxicity towards cancer cells, high concentrations can affect non-tumorigenic cells as well.[3] A viability assay (e.g., LDH release assay) should be performed to determine the non-toxic concentration range for your specific cells.[7]
-
-
Possible Cause 2: Prolonged incubation time.
-
Solution: Decrease the duration of exposure to this compound. Some effects, like the inhibition of endocytosis, can be observed after short incubation times (e.g., 30 minutes).[5]
-
-
Possible Cause 3: Cell cycle-dependent effects.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 4 years | |
| +4°C | Up to 12 months | Store under desiccating conditions.[3] | |
| DMSO Solution | -80°C | Up to 6 months | Protect from light.[5] |
| -20°C | Up to 1 month | Protect from light.[5] |
Table 2: IC50 Values of this compound
| Target/Process | IC50 Value | Cell Line/System |
| Dynamin I GTPase Activity | 1.3 µM | In vitro |
| Dynamin II GTPase Activity | 14.2 µM | In vitro |
| Receptor-Mediated Endocytosis | 5.0 µM | U2OS cells |
| Synaptic Vesicle Endocytosis | 41.1 µM | In vitro |
Experimental Protocols
Protocol 1: General Protocol for Preparing this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex briefly to ensure complete dissolution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Assay for Inhibition of Receptor-Mediated Endocytosis
-
Cell Seeding: Plate cells (e.g., U2OS or HeLa) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with the desired concentration of this compound (or vehicle control) in serum-free media for 30 minutes at 37°C.
-
Ligand Incubation: Add a fluorescently labeled ligand that undergoes receptor-mediated endocytosis (e.g., Transferrin-Alexa Fluor™ 594) to the media and incubate for an additional 15-30 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound ligand.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining (Optional): Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the internalization of the fluorescent ligand using fluorescence microscopy. A reduction in intracellular fluorescence in this compound-treated cells compared to the control indicates inhibition of endocytosis.
Visualizations
Caption: Signaling pathway of dynamin-mediated endocytosis and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the inhibition of receptor-mediated endocytosis by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of endocytosis suppresses the nitric oxide-dependent release of Cl- in retinal amacrine cells | PLOS One [journals.plos.org]
- 7. Pharmacological Inhibition of Dynamin II Reduces Constitutive Protein Secretion from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bca-protein.com [bca-protein.com]
Validation & Comparative
Validating the inhibitory effect of Dynole 34-2 on dynamin GTPase activity.
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Dynole 34-2's performance against other dynamin inhibitors, supported by experimental data and detailed protocols.
Dynamin, a ubiquitously expressed GTPase, plays a critical role in clathrin-mediated endocytosis and vesicle scission. Its inhibition is a key strategy for studying these cellular processes and holds therapeutic potential in various diseases, including cancer. This compound has emerged as a potent, cell-permeable inhibitor of dynamin. This guide provides a comprehensive validation of its inhibitory effects and a comparison with other commonly used dynamin inhibitors.
Performance Comparison of Dynamin Inhibitors
The efficacy of this compound is best understood in the context of other available dynamin inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for dynamin GTPase activity and endocytosis, along with the mechanism of action for this compound and its alternatives.
| Inhibitor | Dynamin I GTPase IC50 | Dynamin II GTPase IC50 | Endocytosis IC50 | Mechanism of Action |
| This compound | 1.3 µM[1][2][3] | 14.2 µM[1][4][5] | 5.0 µM (Receptor-Mediated Endocytosis)[1][2][3] | Targets an allosteric site on the GTPase domain.[1] |
| Dyngo-4a | 0.38 µM (brain), 1.1 µM (recombinant)[6] | 2.3 µM (recombinant)[6][7] | 5.7 µM (Transferrin endocytosis)[6][7] | A potent analog of Dynasore.[8] |
| MiTMAB | 3.1 µM[9] | 8.4 µM[9] | 2.2 µM (Synaptic Vesicle Endocytosis), 19.9 µM (Receptor-Mediated Endocytosis)[9] | Targets the pleckstrin homology (PH) domain, preventing interaction with phospholipids.[9][10] |
| Dynasore | ~15 µM[11][12] | ~15 µM[11][12] | ~15 µM (Transferrin uptake)[12] | Non-competitive inhibitor of GTPase activity.[12][13] |
Experimental Validation Protocols
To validate the inhibitory effect of this compound and other dynamin inhibitors, the following experimental protocols are recommended.
Dynamin GTPase Activity Assay (Malachite Green Assay)
This assay quantifies the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin. The Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.
Materials:
-
Purified dynamin protein
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4)
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified dynamin protein, and the dynamin inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding GTP to the mixture.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Generate a standard curve using the phosphate standard to determine the amount of Pi released in each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Endocytosis Inhibition Assay (Transferrin Uptake Assay)
This assay measures the inhibition of clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.
Materials:
-
Adherent cells (e.g., HeLa, U2OS) cultured on glass coverslips
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Serum-free cell culture medium
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the dynamin inhibitor (e.g., this compound) in serum-free medium for 30 minutes at 37°C.
-
Add fluorescently labeled transferrin to the medium and incubate for a specific time (e.g., 15-30 minutes) at 37°C to allow for internalization.
-
To remove non-internalized, surface-bound transferrin, briefly wash the cells with an acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0).
-
Wash the cells with cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope and quantify the intracellular fluorescence intensity of transferrin.
-
Calculate the percentage of inhibition of transferrin uptake for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
It is crucial to assess whether the observed inhibitory effects are due to specific dynamin inhibition or general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Cells seeded in a 96-well plate
-
Dynamin inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the dynamin inhibitor for a duration relevant to the primary assays (e.g., 1-24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Visualizing the Molecular and Experimental Landscape
To further clarify the mechanisms and workflows, the following diagrams have been generated.
Caption: Dynamin-mediated endocytosis pathway.
Caption: Experimental workflow for validating dynamin inhibitors.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. eubopen.org [eubopen.org]
- 3. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocytosis and internalization assay in primary neuronal culture [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Endocytosis Assay Basics - Araceli Biosciences [aracelibio.com]
- 9. High-Content Drug Discovery Screening of Endocytosis Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 11. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
Dynole 34-2: A Comparative Guide to its Downstream Effects via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dynole 34-2, a potent dynamin GTPase inhibitor, with other dynamin inhibitors. It focuses on the downstream cellular effects that can be elucidated using Western blot analysis, offering supporting experimental data and detailed protocols to aid in your research.
Introduction to this compound
This compound is a cell-permeable indole-based compound that acts as a potent inhibitor of dynamin-1 and dynamin-2 GTPase activity.[1][2] Dynamins are crucial for scission of nascent vesicles from parent membranes, a key step in receptor-mediated endocytosis and cytokinesis.[1][2] By inhibiting dynamin, this compound disrupts these fundamental cellular processes, leading to downstream effects on cell signaling, proliferation, and survival, making it a valuable tool for cancer research and drug development.[2]
Comparison with Alternative Dynamin Inhibitors
This compound is often compared with other dynamin inhibitors such as Dynasore and Dyngo-4a. While all three target dynamin, their efficacy and downstream effects can vary. Western blot analysis is a powerful technique to dissect these differences by quantifying changes in key signaling proteins.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound and other dynamin inhibitors on key downstream signaling proteins, as determined by Western blot analysis.
| Target Protein | This compound | Dynasore | Dyngo-4a | Reference |
| p-VEGFR2 (Tyr1175) | Strong Inhibition | No Effect | Strong Inhibition | [3] |
| p-Akt (Ser473) | Strong Inhibition | Strong Inhibition | No Effect | [3] |
| p-ERK1/2 (Thr202/Tyr204) | Inhibition | Inhibition | Inhibition | [3] |
| Cleaved PARP | Induction | - | - | [1][2][4] |
This table is a synthesis of findings from multiple sources. The extent of inhibition or induction can be cell-type dependent.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the downstream effects of this compound treatment.
Materials
-
Cell Lines: HeLa (human cervical cancer), HUVEC (human umbilical vein endothelial cells), or other relevant cell lines.
-
Dynamin Inhibitors: this compound, Dynasore, Dyngo-4a (dissolved in DMSO).
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Transfer: PVDF membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-cleaved PARP (Asp214)
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Serum-starve cells for 2-4 hours before treatment, if required for the specific signaling pathway being investigated.
-
Treat cells with desired concentrations of this compound or other inhibitors (e.g., 10-30 µM this compound, 80-100 µM Dynasore, 30 µM Dyngo-4a) for the indicated time (e.g., 30 minutes for signaling phosphorylation, 24-48 hours for apoptosis markers).[3][5] Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer and loading buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody at the appropriate dilution (typically 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β-actin) and compare the relative expression levels between different treatment groups.
-
Conclusion
Western blot analysis is an indispensable tool for characterizing the downstream effects of this compound and comparing its efficacy and mechanism of action to other dynamin inhibitors. This guide provides the necessary framework, comparative data, and a detailed protocol to facilitate robust and reproducible investigations into the cellular consequences of dynamin inhibition. By carefully selecting target proteins and adhering to a rigorous experimental workflow, researchers can gain valuable insights into the therapeutic potential of this compound.
References
- 1. Inhibition of dynamin by this compound induces cell death following cytokinesis failure in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Inhibition of Dynamin II Reduces Constitutive Protein Secretion from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Dynole 34-2 in Focus: A Head-to-Head Comparison of Endocytosis Inhibitors for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of endocytosis research, the selection of an appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of Dynole 34-2, a potent dynamin inhibitor, with other commonly used endocytosis inhibitors. By presenting quantitative data, detailed experimental protocols, and clear visual representations of affected pathways, this guide aims to empower researchers to make informed decisions for their specific research needs.
Performance Comparison of Endocytosis Inhibitors
The efficacy of endocytosis inhibitors can vary significantly based on their mechanism of action and the specific cellular context. The following table summarizes quantitative data for this compound and other widely used inhibitors, providing a basis for objective comparison.
| Inhibitor | Target | Mechanism of Action | Assay Type | IC50 Value | Cell Type | Reference |
| This compound | Dynamin I & II | Inhibits GTPase activity | Dynamin I GTPase Activity | 1.3 ± 0.3 µM | In vitro | |
| Dynamin II GTPase Activity | 14.2 µM | In vitro | ||||
| Receptor-Mediated Endocytosis (Transferrin uptake) | ~5 µM | U2OS | ||||
| Synaptic Vesicle Endocytosis | 41.1 µM | In vitro | ||||
| Dynasore | Dynamin I & II | Inhibits GTPase activity | Dynamin I GTPase Activity | ~15 µM | In vitro | |
| Receptor-Mediated Endocytosis (Transferrin uptake) | ~80 µM | Various | ||||
| Dyngo-4a | Dynamin I & II | Inhibits GTPase activity | Receptor-Mediated Endocytosis (Transferrin uptake) | 5.7 ± 1.0 µM | U2OS | [1] |
| Pitstop 2 | Clathrin Heavy Chain | Prevents interaction with adaptor proteins | Clathrin-Mediated Endocytosis (Transferrin uptake) | 20-30 µM | Various | [2] |
| Chlorpromazine | Clathrin & Adaptor Proteins | Induces clathrin misassembly | Clathrin-Mediated Endocytosis | 20 µg/mL | J774.A1 | [3] |
| Genistein | Tyrosine Kinases | Inhibits tyrosine phosphorylation required for caveolae formation | Caveolae-Mediated Endocytosis | 300 µM | J774.A1 | [3] |
| Amiloride | Na+/H+ Exchanger | Inhibits macropinocytosis | Macropinocytosis | 2 mM | J774.A1 | [3] |
Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for key experiments commonly used to assess the efficacy of endocytosis inhibitors.
Dynamin GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by dynamin in the presence of an inhibitor.
Materials:
-
Purified dynamin protein
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.2)
-
Malachite green reagent for phosphate detection
-
Test inhibitors (e.g., this compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified dynamin, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding GTP to the mixture.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the rate of GTP hydrolysis and determine the IC50 value of the inhibitor.
Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
This assay quantifies the inhibition of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.
Materials:
-
Adherent cells cultured on coverslips or in multi-well plates
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)
-
Test inhibitors (e.g., this compound, Pitstop 2)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with the test inhibitor in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
Add fluorescently labeled transferrin to the medium and incubate for a further period (e.g., 15-30 minutes) at 37°C to allow for uptake.
-
To stop uptake, place the cells on ice and wash with ice-cold PBS to remove unbound transferrin.
-
For microscopy, fix the cells, mount the coverslips on slides with DAPI for nuclear staining, and acquire images.
-
For flow cytometry, detach the cells and analyze the fluorescence intensity to quantify transferrin uptake.
-
Compare the fluorescence intensity in inhibitor-treated cells to control cells to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Major endocytic pathways and points of inhibition.
Caption: Downstream signaling pathways influenced by dynamin.
Caption: Experimental workflow for a transferrin uptake assay.
References
Cross-Validation of Dynole 34-2 Effects with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor Dynole 34-2 and siRNA-mediated gene silencing for studying dynamin-dependent cellular processes. Both approaches are pivotal in validating the role of dynamin in functions such as endocytosis and cytokinesis. This document offers a side-by-side look at their effects, supported by experimental data, to aid researchers in selecting the appropriate methodology and interpreting their results.
Introduction to Dynamin Inhibition
Dynamin is a large GTPase essential for the scission of nascent vesicles from parent membranes, a critical step in endocytosis and the final stage of cell division, cytokinesis.[1] Its inhibition offers a powerful tool to dissect these fundamental cellular processes. Two primary methods for inhibiting dynamin function are:
-
Pharmacological Inhibition: Small molecules like this compound offer acute and reversible inhibition of dynamin's GTPase activity.[2] this compound is a potent, cell-permeable inhibitor of both dynamin 1 and 2.[2]
-
Genetic Inhibition: Small interfering RNA (siRNA) provides a highly specific method to deplete dynamin protein levels, leading to a loss of function. This approach is valuable for confirming that the effects observed with pharmacological inhibitors are indeed due to the specific inhibition of the target protein.
This guide focuses on the cross-validation of these two approaches, a crucial step in robustly defining the cellular functions of dynamin.
Quantitative Comparison of this compound and Dynamin siRNA
The following tables summarize the quantitative effects of this compound and dynamin siRNA on two key dynamin-dependent processes: endocytosis and cytokinesis. The data presented is compiled from multiple studies to provide a comparative overview.
Effects on Endocytosis
| Parameter | This compound | Dynamin siRNA | Cell Type | Reference |
| Transferrin Uptake Inhibition | IC50 ≈ 5.0 µM | >60% reduction | U2OS, HeLa | [3][4] |
| Virus Transduction Reduction | ~87-92% inhibition | Not explicitly quantified in the same study | HeLa, NCH125 | [4] |
| ApoE Secretion Inhibition | Dose-dependent inhibition | ~25% reduction | Primary human macrophages | [5] |
Effects on Cytokinesis
| Parameter | This compound | Dynamin siRNA | Cell Type | Reference |
| Induction of Multinucleation | Significant increase | Significant increase | HeLa | [6][7] |
| Cytokinesis Failure | ~70-80% of mitotic cells | Not explicitly quantified in the same study | HeLa | [6] |
| Cancer Cell Proliferation Inhibition | IC50 ~0.1-2 µM | Significant reduction | HeLa, various cancer cell lines | [6][8] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and dynamin siRNA to allow for their effective comparison and cross-validation.
Inhibition of Endocytosis (Transferrin Uptake Assay)
Objective: To quantify the inhibition of clathrin-mediated endocytosis by comparing the effects of this compound and dynamin siRNA.
a) this compound Treatment:
-
Cell Seeding: Plate U2OS or HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free media to the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Incubation: Pre-incubate the cells with the this compound containing media for 30 minutes at 37°C.
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to the media and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to stop endocytosis and remove surface-bound transferrin. An acid wash step (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) can be included for more stringent removal of surface fluorescence.
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde, counterstain nuclei with DAPI, and mount the coverslips on slides. Image the cells using fluorescence microscopy.
-
Quantification: Measure the mean fluorescence intensity of internalized transferrin per cell using image analysis software.
b) Dynamin siRNA Transfection:
-
siRNA Preparation: Resuspend lyophilized dynamin-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Transfection: On the day of transfection, dilute the siRNA in serum-free media and mix with a transfection reagent (e.g., Lipofectamine RNAiMAX). Incubate for 20 minutes at room temperature to allow complex formation.
-
Cell Treatment: Add the siRNA-lipid complexes to the cells (seeded the day before) to a final concentration of 20-50 nM.
-
Incubation: Incubate the cells for 48-72 hours to allow for dynamin protein knockdown.
-
Validation of Knockdown: Lyse a parallel set of cells and perform western blotting to confirm the reduction in dynamin protein levels.
-
Transferrin Uptake Assay: Perform the transferrin uptake assay as described in steps 4-7 of the this compound protocol.
Assessment of Cytokinesis Failure (Multinucleation Assay)
Objective: To quantify the incidence of cytokinesis failure by observing the formation of multinucleated cells following treatment with this compound or dynamin siRNA.
a) this compound Treatment:
-
Cell Seeding and Synchronization: Plate HeLa cells and synchronize them at the G2/M boundary using an appropriate method (e.g., treatment with RO-3306).
-
Inhibitor Treatment: Release the cells from the G2/M block and add this compound at a final concentration of 10 µM.
-
Incubation: Incubate the cells for 6-20 hours.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for α-tubulin (to visualize cell borders and midbodies) and with DAPI (to visualize nuclei).
-
Imaging and Quantification: Using fluorescence microscopy, count the number of cells with two or more nuclei and express this as a percentage of the total cell population.
b) Dynamin siRNA Transfection:
-
Transfection: Transfect HeLa cells with dynamin-specific siRNA or a non-targeting control siRNA as described in the endocytosis protocol.
-
Incubation: Incubate the cells for 48-72 hours.
-
Fixation and Staining: Fix and stain the cells as described in step 4 of the this compound protocol.
-
Imaging and Quantification: Quantify the percentage of multinucleated cells as described in step 5 of the this compound protocol.
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathway of dynamin-mediated endocytosis and a typical experimental workflow for cross-validating this compound with siRNA.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Inhibition of Dynamin II Reduces Constitutive Protein Secretion from Primary Human Macrophages | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
Assessing the Off-Target Profile of Dynole 34-2: A Comparative Guide for Researchers
An Important Clarification: Dynole 34-2 is a Dynamin Inhibitor, Not a Kinase Inhibitor.
For researchers in drug discovery and cell biology, understanding the specificity of chemical probes is paramount. This guide provides a comparative analysis of the off-target profile of this compound. It is critical, however, to begin with a crucial clarification: while often discussed in the context of cellular signaling, This compound is not a kinase inhibitor but a potent inhibitor of the GTPase dynamin .[1] Dynamins are mechanochemical enzymes responsible for membrane fission events, most notably in endocytosis.
This distinction is fundamental. Kinase inhibitors target the transfer of phosphate groups, a cornerstone of signal transduction, while dynamin inhibitors block the scission of vesicles from membranes. Therefore, a direct comparison of this compound's off-target profile with that of kinase inhibitors would be inappropriate. A more scientifically relevant assessment involves comparing this compound to other well-known dynamin inhibitors to understand its relative specificity and potential for off-target effects within its own class.
This guide will proceed with this corrected comparison, providing data on this compound versus other dynamin inhibitors such as Dynasore and Dyngo-4a.
Quantitative Comparison of Dynamin Inhibitor Potency
The following table summarizes the in vitro and cellular potency of this compound and other common dynamin inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target(s) | In Vitro IC50 (Dynamin I GTPase) | In Vitro IC50 (Dynamin II GTPase) | Cellular IC50 (Receptor-Mediated Endocytosis) | Reference(s) |
| This compound | Dynamin I & II | 1.3 µM | 14.2 µM | ~5 µM | [2][3] |
| Dynasore | Dynamin I & II, Drp1 | ~15 µM | Not consistently reported | ~15 µM | [2][4] |
| Dyngo-4a | Dynamin I & II | More potent than Dynasore | More potent than Dynasore | 5.7 µM | [5] |
| MiTMAB | Dynamin (PH Domain) | Broad range | Broad range | Varies | [1] |
Note: IC50 values can vary depending on assay conditions.
Known Off-Target Effects of Dynamin Inhibitors
While potent against their primary target, many first-generation dynamin inhibitors have demonstrated significant off-target effects. The development of dynamin triple-knockout (TKO) cell lines has been instrumental in distinguishing true on-target from off-target effects.[5][6]
| Inhibitor | Known or Suspected Off-Target Effects | Experimental Evidence | Reference(s) |
| This compound | - Inhibition of VEGFR2 and Akt phosphorylation (independent of dynamin).- Potential inhibition of voltage-dependent Ca2+ signaling. | Observed in VEGF signaling studies. | [7][8][9] |
| Dynasore | - Dynamin-independent inhibition of fluid-phase endocytosis and membrane ruffling.- Affects plasma membrane cholesterol and lipid raft integrity.- Inhibition of Akt phosphorylation (independent of dynamin). | Effects persist in dynamin triple-knockout (TKO) cells. | [5][6][7][10] |
| Dyngo-4a | - Dynamin-independent inhibition of fluid-phase endocytosis and membrane ruffling.- Inhibition of VEGFR2 phosphorylation (independent of dynamin). | Effects persist in dynamin triple-knockout (TKO) cells. | [5][6][7] |
| MiTMAB | - Inhibition of voltage-gated Ca2+ channels. | Observed in rat adrenal chromaffin cells. | [9] |
The expectation that dynoles would have fewer off-target effects than MiTMABs stems from their differing binding sites. MiTMABs target the pleckstrin homology (PH) domain, a module found in many different proteins, whereas dynoles are thought to bind to a more specific allosteric site within the GTPase domain of dynamin.[1]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are summaries of key experimental protocols used to assess dynamin inhibitor specificity.
In Vitro Dynamin GTPase Activity Assay
This assay directly measures the enzymatic activity of purified dynamin and its inhibition by a test compound.
-
Principle: The assay quantifies the hydrolysis of GTP to GDP by dynamin. The amount of inorganic phosphate (Pi) released is proportional to the enzyme's activity.
-
Methodology (Malachite Green Assay):
-
Purified, full-length human dynamin-1 is mixed with a stimulating agent (e.g., GST-Grb2 or phospholipids) in a reaction buffer (typically containing Tris-HCl, MgCl₂, and KCl) in a 384-well plate.[4]
-
The test inhibitor (e.g., this compound) at various concentrations is added to the wells.
-
The reaction is initiated by the addition of GTP.
-
The plate is incubated at 37°C for a defined period (e.g., 20 minutes).
-
The reaction is stopped, and a malachite green reagent is added. This reagent forms a colored complex with the free inorganic phosphate produced during GTP hydrolysis.
-
The absorbance is read on a plate reader (e.g., at 620 nm).
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO), and IC50 values are determined from dose-response curves.
-
-
Alternative Method (Transcreener® GDP FP Assay): A fluorescence polarization-based immunoassay that detects the GDP product of the GTPase reaction, offering high sensitivity.[11][12]
Cellular Receptor-Mediated Endocytosis (RME) Assay
This cell-based assay assesses the functional effect of dynamin inhibition on the well-characterized process of clathrin-mediated endocytosis.
-
Principle: The internalization of a fluorescently labeled ligand (e.g., transferrin) that enters the cell via clathrin-mediated endocytosis is measured. Inhibition of dynamin will block this process, reducing intracellular fluorescence.
-
Methodology (Transferrin Uptake Assay):
-
Cells (e.g., HeLa or U2OS) are seeded in glass-bottom dishes or plates.
-
Cells are serum-starved to upregulate transferrin receptor expression.
-
Cells are pre-incubated with the test inhibitor (e.g., this compound) or vehicle control at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) is added, and cells are incubated at 37°C for 5-15 minutes to allow internalization.[5]
-
To remove non-internalized, surface-bound transferrin, cells are placed on ice and washed with an acidic buffer.
-
Cells are then washed with cold PBS and fixed with paraformaldehyde.
-
The amount of internalized transferrin is quantified by measuring the intracellular fluorescence using a fluorescence microscope, high-content imager, or flow cytometer.
-
Cellular IC50 values are calculated based on the reduction in fluorescence at different inhibitor concentrations.
-
Off-Target Profile Assessment Using Dynamin TKO Cells
This is the gold standard for confirming that a compound's cellular effect is truly dynamin-dependent.
-
Principle: The effect of an inhibitor is compared between wild-type (WT) cells and cells where all three dynamin genes (Dnm1, Dnm2, Dnm3) have been knocked out (TKO). An effect that persists in TKO cells is, by definition, an off-target effect.[5][6]
-
Methodology:
-
WT and dynamin TKO fibroblasts are cultured under identical conditions.
-
Both cell types are treated with the dynamin inhibitor (e.g., Dynasore, Dyngo-4a) or a vehicle control.
-
A specific cellular process is measured. For example, to assess off-target effects on fluid-phase endocytosis, cells are incubated with fluorescently labeled dextran.[5] To assess effects on the actin cytoskeleton, cells expressing a fluorescent actin marker are imaged over time to monitor membrane ruffling.[5][6]
-
The results are compared. If the inhibitor affects the process in WT cells but not in TKO cells, the effect is on-target. If the inhibitor affects the process in both WT and TKO cells, the effect is off-target.
-
Visualizations: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for assessing dynamin inhibitor specificity.
Caption: Dynamin's role in clathrin-mediated endocytosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of endocytosis suppresses the nitric oxide-dependent release of Cl- in retinal amacrine cells | PLOS One [journals.plos.org]
- 10. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative analysis of endocytosis inhibition by Dynole 34-2 using fluorescently labeled transferrin.
A Quantitative Comparison Guide for Researchers
In the landscape of cellular biology and drug development, the study of endocytosis—the process by which cells internalize molecules—is paramount. Clathrin-mediated endocytosis (CME) is a dominant pathway for the uptake of essential nutrients, signaling receptors, and certain pathogens. A key protein in this process is dynamin, a GTPase responsible for the scission of newly formed vesicles from the plasma membrane. Inhibition of dynamin presents a powerful tool to study and potentially control these cellular entry pathways. This guide provides a quantitative comparison of Dynole 34-2, a potent dynamin inhibitor, with other commonly used alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Dynamin Inhibitors
The efficacy of endocytosis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cellular assays. The uptake of fluorescently labeled transferrin is a widely accepted model for studying CME. The following table summarizes the IC50 values for this compound and two other well-known dynamin inhibitors, Dynasore and Dyngo-4a, in inhibiting transferrin uptake in U2OS human osteosarcoma cells.
| Inhibitor | Target | IC50 (Transferrin Uptake in U2OS cells) | IC50 (Dynamin I GTPase Activity) | IC50 (Dynamin II GTPase Activity) | Reference |
| This compound | Dynamin I/II | ~5 µM | 1.3 ± 0.3 µM[1][2] | 14.2 µM | [1][2] |
| Dynasore | Dynamin I/II | 34.7 µM | ~15 µM | Not specified | |
| Dyngo-4a | Dynamin I/II | 5.7 ± 1.0 µM | 0.38 µM | 2.3 µM |
Data Summary: this compound demonstrates significantly higher potency in inhibiting transferrin uptake in U2OS cells compared to Dynasore, with an IC50 value approximately seven times lower. Its potency is comparable to that of Dyngo-4a in this cellular assay. Notably, this compound is a potent inhibitor of dynamin I GTPase activity in vitro, being about 15-fold more active than Dynasore[1][2].
Unraveling the Mechanism: The Clathrin-Mediated Endocytosis Pathway
This compound exerts its effect by targeting dynamin, a critical component of the CME machinery. The following diagram illustrates the key stages of this pathway, highlighting the point of inhibition.
Caption: Clathrin-mediated endocytosis pathway and the point of this compound inhibition.
Experimental Corner: Protocols for Quantitative Analysis
Accurate and reproducible data are the bedrock of scientific comparison. Below is a detailed protocol for a fluorescently labeled transferrin uptake assay, synthesized from established methodologies, to quantify the inhibitory effects of compounds like this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the quantitative analysis of endocytosis inhibition.
Caption: Workflow for quantifying endocytosis inhibition using a fluorescent transferrin uptake assay.
Detailed Protocol: Fluorescent Transferrin Uptake Assay
Materials:
-
U2OS cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
Phosphate Buffered Saline (PBS)
-
This compound and other inhibitors of choice
-
Fluorescently labeled human Transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Paraformaldehyde (PFA)
-
Mounting medium with DAPI
-
Glass coverslips and culture plates
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture:
-
Culture U2OS cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto glass coverslips in 24-well plates to achieve 60-70% confluency on the day of the experiment[3].
-
-
Cell Starvation:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and other inhibitors in serum-free DMEM. A vehicle control (e.g., DMSO) should be included.
-
Remove the starvation medium and add the inhibitor-containing medium (or vehicle) to the cells.
-
Pre-incubate the cells with the inhibitors for 30 minutes at 37°C.
-
-
Transferrin Uptake:
-
To the inhibitor-containing medium, add fluorescently labeled transferrin to a final concentration of 20-50 µg/mL[3].
-
Incubate the cells for 5-15 minutes at 37°C to allow for endocytosis. The exact time may need to be optimized for your specific experimental setup.
-
-
Removal of Surface-Bound Transferrin:
-
To stop the uptake and remove any transferrin that is bound to the cell surface but not internalized, place the plates on ice and wash the cells three times with ice-cold PBS.
-
For a more stringent removal, an acid wash step (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0 for 5 minutes on ice) can be performed, followed by two washes with ice-cold PBS[5].
-
-
Cell Fixation:
-
Fix the cells by incubating them with 4% PFA in PBS for 15-20 minutes at room temperature[4].
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a fluorescence microscope. Ensure that the imaging parameters (e.g., exposure time, gain) are kept constant across all samples.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean intracellular fluorescence intensity per cell. The DAPI signal can be used to define the nuclear region, and the cell boundary can be outlined to measure the cytoplasmic fluorescence.
-
Subtract the background fluorescence from all measurements.
-
Calculate the percentage of transferrin uptake inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This guide provides a framework for the quantitative analysis of endocytosis inhibition by this compound. By employing rigorous experimental design and standardized protocols, researchers can effectively compare its performance against other inhibitors and further elucidate the intricate mechanisms of cellular trafficking.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. researchgate.net [researchgate.net]
- 4. cellbiology.wustl.edu [cellbiology.wustl.edu]
- 5. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
Safety Operating Guide
Proper Disposal of Dynole 34-2: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Dynole 34-2
This document provides procedural guidance for the proper disposal of this compound, a dynamin inhibitor used in laboratory research. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols for chemical waste management is essential to ensure a safe and compliant laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 408.58 g/mol [1][2] |
| CAS Number | 1128165-88-7[1][2] |
| Purity | ≥98% (HPLC)[1] |
| IC₅₀ for Dynamin I | 1.3 µM[1][2] |
| IC₅₀ for Receptor-Mediated Endocytosis (RME) | 5.0 µM[1][2] |
| Solubility in DMSO | 100 mM[2] |
| Solubility in Ethanol | 50 mM[2] |
| Storage Temperature | +4°C[1][2] |
Disposal Protocol for this compound
As this compound is not classified as a hazardous chemical, its disposal does not typically require specialized hazardous waste procedures. However, it is imperative to follow your institution's specific guidelines for non-hazardous chemical waste. The following steps represent a general best-practice protocol.
Step 1: Review Institutional Policies and Safety Data Sheet (SDS) Before initiating any disposal procedure, consult your institution's environmental health and safety (EHS) guidelines for non-hazardous chemical waste. Always review the most current Safety Data Sheet for this compound provided by the supplier.
Step 2: Prepare for Disposal
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and gloves.
-
Designated Area: Perform all disposal-related activities in a well-ventilated area, such as a chemical fume hood.
Step 3: Handling Unused or Waste this compound
-
Solid Waste:
-
Collect any solid this compound waste, including residual powder in original containers and contaminated weighing papers, in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.
-
Do not dispose of solid chemical waste in general laboratory trash unless explicitly permitted by your institution's EHS office.
-
-
Liquid Waste (Solutions):
-
Collect solutions of this compound in a designated, sealed, and clearly labeled container for non-hazardous aqueous or solvent-based waste, depending on the solvent used.
-
Do not pour this compound solutions down the drain unless authorized by your institution's EHS guidelines for this specific chemical. Many institutions have restrictions on the drain disposal of any organic compounds.
-
Segregate halogenated and non-halogenated solvent waste.
-
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or water, depending on the formulation) to remove all residues.[3]
-
Rinsate Collection: The rinsate from the triple-rinsing process should be collected and disposed of as liquid chemical waste in the appropriate waste stream.[3]
-
Container Disposal: Once triple-rinsed, deface or remove the original label from the container. The clean, empty container can then typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with institutional policy.[4]
Step 5: Documentation and Waste Pickup
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents (e.g., "Non-hazardous waste: this compound in ethanol").
-
Storage: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel or a licensed waste disposal contractor.
-
Record Keeping: Maintain any necessary documentation for waste disposal as required by your institution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from initial preparation to final waste collection.
References
Essential Safety and Logistics for Handling Dynole 34-2
For researchers, scientists, and drug development professionals utilizing Dynole 34-2, a potent dynamin inhibitor, adherence to strict safety protocols and logistical planning is paramount.[1][2] Although the Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to treat it as potentially hazardous until more comprehensive toxicological data is available.[3] This guide provides essential, immediate safety information, operational procedures, and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory tasks.
| PPE Level | Equipment | When to Use |
| Standard Laboratory Attire | Lab coat, long pants, and closed-toe shoes. | Minimum requirement for all personnel present in the laboratory where this compound is handled. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Required for all procedures involving this compound, including weighing, dissolution, and cell culture applications. |
| Hand Protection | Disposable nitrile gloves. | To be worn at all times when handling the solid compound or solutions. Double gloving is recommended for prolonged handling or when working with higher concentrations. |
| Respiratory Protection | A properly fitted N95 respirator or higher. | Recommended when weighing the solid powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles. |
| Face Protection | Face shield. | To be used in conjunction with safety goggles when there is a significant risk of splashes, such as during the preparation of stock solutions or when handling larger volumes. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for maintaining a safe research environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is supplied as a solid and should be stored at -20°C for long-term stability.[3]
-
The storage location should be clearly labeled as containing a research compound with unknown long-term hazards.
Preparation of Stock Solutions:
-
All handling of the solid compound, including weighing and initial dissolution, should be performed in a certified chemical fume hood or a powder-containment balance enclosure to minimize inhalation risk.
-
This compound is soluble in organic solvents such as ethanol and Dimethyl Sulfoxide (DMSO).[3] The solubility in these solvents is approximately 50 mM and 100 mM, respectively.[3]
-
When dissolving, add the solvent slowly to the solid to avoid splashing. It is recommended to purge the solvent of choice with an inert gas before preparing the stock solution.[3]
-
Prepared stock solutions should be stored in clearly labeled, tightly sealed vials at -20°C or -80°C to maintain stability.[2] It is advisable to prepare fresh solutions or use small, pre-packaged sizes as solutions may be unstable.[1]
Experimental Use:
-
When diluting stock solutions for experimental use, perform the work in a biological safety cabinet if working with cell cultures to maintain sterility and operator protection.
-
Always wear appropriate PPE, including gloves, a lab coat, and eye protection, during all experimental procedures.
-
After handling, thoroughly wash hands and any potentially contaminated surfaces.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or expired solid this compound should be disposed of as chemical waste through your institution's hazardous waste management program. Do not discard it in the regular trash.
-
Liquid Waste: All solutions containing this compound, including unused experimental media and wash buffers, should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and culture plates, should be collected in a designated hazardous waste bag for incineration or other appropriate disposal methods as determined by your institution's environmental health and safety office.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 408.6 g/mol | [3] |
| Purity | ≥98% | [3] |
| Appearance | Solid | [3] |
| Storage Temperature | -20°C | [3] |
| Solubility in Ethanol | ~50 mM | [3] |
| Solubility in DMSO | ~100 mM | [3] |
| IC50 (Dynamin 1 GTPase activity) | 6.9 µM | [1][3] |
| IC50 (Dynamin 2 GTPase activity) | 14.2 µM | [1][3] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
